Technical Documentation Center

rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane
  • CAS: 881995-47-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, a key...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, a key chemical intermediate in the synthesis of the selective norepinephrine reuptake inhibitor, atomoxetine. This document delves into its chemical properties, synthesis, reactivity, and analytical characterization, offering valuable insights for professionals in pharmaceutical research and development.

Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis

rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, with the CAS number 881995-47-7, is a crucial precursor in the manufacturing of atomoxetine, a medication used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] The synthesis of atomoxetine involves the formation of a specific ether linkage and subsequent amination, where the title compound represents the successful coupling of the aryl ether moiety to the chloro-substituted propyl chain. Understanding the chemical characteristics of this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is essential for its handling, purification, and use in subsequent synthetic steps.

PropertyValueSource
Molecular Formula C₁₆H₁₇ClO[2]
Molecular Weight 260.76 g/mol [2]
Appearance Pale Yellow Oil[2]
CAS Number 881995-47-7[2]

Synthesis and Mechanistic Considerations

The synthesis of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a critical step that dictates the overall efficiency and purity of the atomoxetine production process. The primary route involves the etherification of rac 3-chloro-1-phenylpropan-1-ol with 2-methylphenol (o-cresol). Two classical and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1] This Sɴ2 reaction involves the nucleophilic attack of a deprotonated alcohol (alkoxide or phenoxide) on an alkyl halide.

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process Steps cluster_products Products 3_chloro_alcohol rac 3-Chloro-1-phenylpropan-1-ol SN2_Attack Nucleophilic attack of the phenoxide on the alkyl chloride 3_chloro_alcohol->SN2_Attack o_cresol 2-Methylphenol (o-Cresol) Deprotonation Deprotonation with a strong base (e.g., NaH, NaOH) o_cresol->Deprotonation Deprotonation->SN2_Attack o-Cresolate Target_Molecule rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane SN2_Attack->Target_Molecule Salt_Byproduct Salt Byproduct (e.g., NaCl) SN2_Attack->Salt_Byproduct

Figure 1: Workflow for the Williamson Ether Synthesis of the target molecule.

Experimental Protocol (Illustrative):

  • Deprotonation of 2-Methylphenol: To a solution of 2-methylphenol in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) is added portion-wise at a controlled temperature (e.g., 0 °C) to form the sodium salt of 2-methylphenoxide. The choice of base and solvent is critical to ensure complete deprotonation and to avoid side reactions.

  • Nucleophilic Substitution: A solution of rac 3-chloro-1-phenylpropan-1-ol in the same solvent is then added to the phenoxide solution. The reaction mixture is heated to a temperature that facilitates the Sɴ2 reaction without promoting elimination or other side reactions (typically in the range of 50-80 °C).

  • Work-up and Purification: After the reaction is complete (monitored by TLC or HPLC), the mixture is cooled and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield the pure rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.

The causality behind these choices lies in creating optimal conditions for an Sɴ2 reaction. The use of a strong base is necessary to generate a potent nucleophile (the phenoxide). An aprotic solvent is chosen to avoid solvating the nucleophile, which would decrease its reactivity. The temperature is carefully controlled to favor substitution over potential elimination side reactions.

Synthesis via Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for the formation of the ether linkage, often proceeding with inversion of configuration at the alcohol's stereocenter.[3] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.

Workflow for Mitsunobu Reaction:

Mitsunobu_Reaction cluster_reactants Reactants cluster_process Process Steps cluster_products Products 3_chloro_alcohol rac 3-Chloro-1-phenylpropan-1-ol Activation Activation of the alcohol with PPh₃ and DEAD/DIAD 3_chloro_alcohol->Activation o_cresol 2-Methylphenol (o-Cresol) SN2_Attack Nucleophilic attack of the phenol o_cresol->SN2_Attack Reagents PPh₃ + DEAD/DIAD Reagents->Activation Activation->SN2_Attack Activated Alcohol Target_Molecule rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane SN2_Attack->Target_Molecule Byproducts Triphenylphosphine oxide + Hydrazine dicarboxylate SN2_Attack->Byproducts

Figure 2: Workflow for the Mitsunobu Reaction to synthesize the target molecule.

Experimental Protocol (Illustrative):

  • Reaction Setup: To a solution of rac 3-chloro-1-phenylpropan-1-ol, 2-methylphenol, and triphenylphosphine in a suitable anhydrous aprotic solvent (e.g., THF, dichloromethane) at 0 °C, DEAD or DIAD is added dropwise. The reaction is typically exothermic and requires careful temperature control.

  • Reaction Progression: The reaction is stirred at room temperature until completion, as monitored by an appropriate analytical technique.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then subjected to purification by column chromatography to separate the desired product from the byproducts, triphenylphosphine oxide and the hydrazine dicarboxylate.

The Mitsunobu reaction is advantageous for its mild conditions and high stereoselectivity (with inversion of configuration). However, the separation of the product from the stoichiometric byproducts can sometimes be challenging.

Reactivity and Subsequent Transformations

The primary site of reactivity on rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, in the context of atomoxetine synthesis, is the terminal chloro group. This group is susceptible to nucleophilic substitution by an amine, which is the key step in introducing the nitrogen-containing side chain of atomoxetine.

Reaction with Methylamine:

The chloro group can be displaced by methylamine in a nucleophilic substitution reaction to form N-methyl-3-phenyl-3-(2-methylphenoxy)propan-1-amine (atomoxetine). This reaction is typically carried out in a suitable solvent and may require elevated temperatures and pressures to proceed at a reasonable rate. The use of a base may also be necessary to neutralize the HCl generated during the reaction.

Spectroscopic Characterization

While specific, authenticated spectra for rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane are not widely published, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple aromatic and aliphatic protons. Key signals would include:

    • A multiplet for the aromatic protons of the phenyl and 2-methylphenoxy groups.

    • A characteristic signal for the benzylic proton (CH-O).

    • Multiplets for the diastereotopic methylene protons adjacent to the chlorine and the benzylic carbon.

    • A singlet for the methyl group on the phenoxy ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for all 16 carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the two methylene carbons, and the methyl carbon.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve cleavage of the C-C bonds in the propyl chain and loss of the chloroethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for:

    • C-H stretching of the aromatic and aliphatic groups.

    • C=C stretching of the aromatic rings.

    • C-O-C stretching of the ether linkage.

    • C-Cl stretching.

Conclusion

rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a fundamentally important intermediate in the synthesis of atomoxetine. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for pharmaceutical scientists and developers. The synthetic routes, primarily the Williamson ether synthesis and the Mitsunobu reaction, offer viable pathways to this molecule, each with its own advantages and considerations. The key reactive site for further transformation is the terminal chloro group, which allows for the introduction of the amine functionality necessary for the final API. While detailed experimental data is often proprietary, the principles outlined in this guide provide a solid foundation for the handling and utilization of this important chemical entity.

References

  • PubChem. (n.d.). 3-Chloro-1-phenylpropanol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
  • ResearchGate. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-3-chloro-1-phenylpropan-1-ol. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate. Retrieved from [Link]

  • PubChem. (n.d.). Atomoxetine. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • ClinPGx. (n.d.). atomoxetine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). STRATTERA (atomoxetine HCl). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1-chlorine-3-phenyl propane.
  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propane. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Atomoxetine (HMDB0014434). Retrieved from [Link]

  • ResearchGate. (2025). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Retrieved from [Link]

  • YouTube. (2024). Mitsunobu Reaction. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Atomoxetine (CAS 83015-26-3). Retrieved from [Link]

  • Bulletin of Osaka University of Pharmaceutical Sciences. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Retrieved from [Link]

  • Metabolomics - The Wheelock Laboratory. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Cytotoxicity Assessment of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Foreword: Charting a Course for a Novel Chemical Entity In the landscape of drug discovery and chemical safety assessment, every new molecule presents both a potential opportunity and a series of critical questions. rac-...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Chemical Entity

In the landscape of drug discovery and chemical safety assessment, every new molecule presents both a potential opportunity and a series of critical questions. rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is one such novel entity. As of this writing, publicly available data on the specific biological activities and cytotoxic profile of this compound are scarce. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to meticulously evaluate its in vitro cytotoxicity.

This document is not a rigid protocol but a strategic framework. It is designed to empower the researcher with the foundational knowledge and detailed methodologies required to design and execute a robust, self-validating study. By understanding the "why" behind each experimental choice, from cell line selection to the intricacies of mechanistic assays, we can build a compelling and accurate cytotoxicity profile from the ground up. Our approach is rooted in the principles of scientific integrity, ensuring that the data generated is not only reproducible but also mechanistically insightful.

Compound Profile and Rationale for Cytotoxicity Screening

rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a halogenated aromatic ether. The presence of a chlorine atom, a phenyl group, and a methylphenoxy group suggests potential biological activity, as these moieties are common in various pharmacologically active compounds and industrial chemicals. The racemic nature of the compound indicates a mixture of stereoisomers, which may have different biological effects.

Given the novelty of this compound, a thorough in vitro cytotoxicity screening is the foundational first step in any safety or therapeutic evaluation.[1][2] Such screening provides essential data on the compound's potential to induce cell death, its therapeutic index if being considered as a drug, and helps to identify which cell types may be particularly susceptible.[1] The insights gained from these initial studies are critical for guiding further preclinical development or for making informed decisions about its safety.[3]

While no direct toxicological data exists for this specific molecule, related chemical structures offer some context. For instance, 3-Chloro-1-phenylpropanol is classified as harmful if swallowed and may cause skin and eye irritation.[4] Similarly, 3-chloropropiophenone is also noted as being harmful if swallowed and an irritant.[5] These findings underscore the necessity of a cautious and thorough cytotoxic evaluation of the target compound.

Foundational Experimental Design: A Multi-Faceted Approach

A robust cytotoxicity assessment relies on a multi-pronged strategy. We will begin with broad-spectrum assays to determine the concentration-dependent effects on cell viability and membrane integrity. Following this, we will delve into more specific assays to elucidate the potential mechanisms of cell death.

The Cornerstone: Cell Line Selection

The choice of cell lines is paramount and should be guided by the potential applications or exposure routes of the compound.[6] A well-rounded study will include a panel of cell lines to assess for tissue-specific effects.

  • Rationale for a Diversified Panel :

    • Metabolically Active Cells : Human hepatocarcinoma cells (e.g., HepG2) are crucial as the liver is a primary site of xenobiotic metabolism. The metabolic activation of a compound can lead to the formation of reactive metabolites, which are often responsible for toxicity.[7]

    • Epithelial Cells : If inhalation is a potential route of exposure, human lung adenocarcinoma cells (e.g., A549) would be relevant.

    • Non-Cancerous Cells : To gauge general cytotoxicity and to determine a compound's selectivity index, it is vital to include non-cancerous cell lines. Human embryonic kidney cells (HEK293) or mouse fibroblast cells (L929) are commonly used standards.[1][8] The L929 cell line is an established standard for cytotoxicity testing.[8]

    • Tissue of Interest : If the compound is being developed for a specific therapeutic area, cell lines derived from the target tissue should be included.

Compound Preparation and Concentration Range Finding

The physicochemical properties of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, particularly its solubility, will dictate how it is prepared for cell-based assays.

  • Solubility Testing : The compound's solubility should be determined in cell culture media and in solvents such as dimethyl sulfoxide (DMSO). For in vitro assays, the final concentration of DMSO should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Dose-Response Curve : A wide range of concentrations should be tested to establish a dose-response relationship. A common starting point is a logarithmic dilution series (e.g., 0.1, 1, 10, 100, 1000 µM). This allows for the determination of the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Primary Cytotoxicity Assays: Quantifying Cell Viability and Membrane Integrity

We will employ two widely accepted and complementary assays to obtain a comprehensive initial assessment of cytotoxicity.[2][9]

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment : Treat the cells with various concentrations of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane for a predetermined exposure period (e.g., 24, 48, or 72 hours).[11] Include vehicle-only controls (e.g., media with DMSO) and untreated controls.

  • MTT Addition : After the incubation period, add 10 µL of a 12 mM MTT stock solution to each well.[12]

  • Incubation : Incubate the plate for 4 hours at 37°C in a CO2 incubator.[12]

  • Solubilization : Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[10]

Concentration (µM)% Cell Viability (HepG2)% Cell Viability (L929)
0 (Control)100 ± 4.5100 ± 5.1
198 ± 3.999 ± 4.8
1085 ± 5.292 ± 4.2
5052 ± 6.175 ± 5.5
10023 ± 4.748 ± 6.3
2505 ± 2.115 ± 3.9

Data are represented as mean ± standard deviation.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed_cells Seed Cells in 96-well Plate treat_compound Treat with Compound seed_cells->treat_compound 24h Incubation add_mtt Add MTT Reagent treat_compound->add_mtt 24-72h Treatment incubate_mtt Incubate (4h, 37°C) add_mtt->incubate_mtt add_sds Add Solubilization Solution incubate_mtt->add_sds read_absorbance Read Absorbance (570 nm) add_sds->read_absorbance 4h Incubation

Caption: Workflow for the MTT cytotoxicity assay.

LDH Assay: A Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another fundamental cytotoxicity test.[2] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14] The amount of LDH in the supernatant is proportional to the number of dead cells.[15] This assay is complementary to the MTT assay as it directly measures cell death rather than metabolic activity.[16]

  • Cell Seeding and Treatment : Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection : After the treatment period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction : Add the LDH reaction mixture to each well.[17] This mixture typically contains lactate, NAD+, and a tetrazolium salt.[14]

  • Incubation : Incubate the plate for 30 minutes at room temperature, protected from light.[17]

  • Stop Reaction : Add a stop solution to each well.[17]

  • Absorbance Reading : Measure the absorbance at 490 nm.[17] Controls for maximum LDH release (by lysing a set of untreated cells) and background should be included.

Concentration (µM)% Cytotoxicity (HepG2)% Cytotoxicity (L929)
0 (Control)5 ± 1.24 ± 1.5
16 ± 1.45 ± 1.3
1018 ± 2.510 ± 2.1
5045 ± 4.828 ± 3.9
10078 ± 5.955 ± 6.1
25095 ± 3.188 ± 4.7

Data are represented as mean ± standard deviation.

LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed_cells Seed & Treat Cells collect_supernatant Collect Supernatant seed_cells->collect_supernatant 24-72h Treatment add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_ldh Incubate (30 min, RT) add_reaction_mix->incubate_ldh add_stop Add Stop Solution incubate_ldh->add_stop read_absorbance Read Absorbance (490 nm) add_stop->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Delving Deeper: Investigating Mechanisms of Cytotoxicity

Once the cytotoxic potential of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane has been established, the next logical step is to investigate the underlying molecular mechanisms. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Furthermore, oxidative stress is a common mechanism of drug-induced toxicity.[7]

The Role of Oxidative Stress

Many chemical compounds induce cytotoxicity by increasing the intracellular levels of reactive oxygen species (ROS).[18] An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering cell death.[18][19]

  • Detection of ROS : Cellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Causality : To determine if oxidative stress is a primary cause of the observed cytotoxicity, co-treatment experiments with antioxidants like N-acetylcysteine (NAC) can be performed. A rescue of cell viability in the presence of an antioxidant would suggest that oxidative stress is a key upstream event.[20]

Oxidative_Stress_Pathway Compound rac-3-Chloro-1-phenyl-1- (2-methylphenoxy)propane ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Damage Oxidative Damage to: - DNA - Proteins - Lipids ROS->Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Damage->Apoptosis Mitochondria->Apoptosis

Caption: Potential role of oxidative stress in cytotoxicity.

Unmasking Apoptosis: The Caspase Cascade

Apoptosis is a highly regulated process involving a family of proteases called caspases.[21][22] There are two major caspase activation pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[23] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[22][24]

  • Measuring Caspase Activity : The activity of key caspases (e.g., caspase-3, -8, and -9) can be measured using commercially available luminescent or colorimetric assays. An increase in the activity of caspase-8 would suggest activation of the extrinsic pathway, while an increase in caspase-9 activity points to the intrinsic pathway.[23]

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Mitochondria Mitochondrial Stress (e.g., from ROS) Caspase8->Mitochondria via Bid cleavage Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Major pathways of caspase activation in apoptosis.

Synthesizing the Data: Building a Coherent Narrative

The data from these assays should be integrated to form a comprehensive cytotoxicity profile for rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. For example, if the compound induces LDH release, ROS production, and caspase-9 and -3 activation, it would strongly suggest that it causes cell death via the intrinsic apoptotic pathway, likely initiated by oxidative stress. Conversely, a high level of LDH release without significant caspase activation might indicate a necrotic mechanism of cell death.

Conclusion: A Path Forward

This guide provides a robust framework for the initial in vitro cytotoxicity assessment of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. By systematically evaluating its effects on cell viability, membrane integrity, and key cell death pathways, researchers can generate the critical data needed to make informed decisions about the future of this novel chemical entity. The methodologies described herein are foundational and can be expanded upon with more advanced techniques such as flow cytometry for apoptosis analysis, gene expression studies, and high-content imaging to further refine our understanding of its biological effects.

References

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Badr, G. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • CytoTox 96® Non-Radioactive Cytotoxicity Assay. (2024). Protocols.io. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • McIlwain, D. R., Berger, T., & Mak, T. W. (2013). Caspase functions in cell death and disease. Cold Spring Harbor perspectives in biology, 5(4), a008656. [Link]

  • Guengerich, F. P. (2011). Mechanisms of drug toxicity and relevance to pharmaceutical development. Drug metabolism and pharmacokinetics, 26(1), 3–14. [Link]

  • Perde-Schrepler, M., et al. (2013). Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin. Molecules, 18(7), 8446-8463. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-1-phenylpropanol. PubChem. [Link]

  • Zhou, Y., et al. (2017). Oxidative Stress by Targeted Agents Promotes Cytotoxicity in Hematologic Malignancies. Antioxidants & redox signaling, 27(14), 1109–1123. [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Evotec. [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405–408. [Link]

  • INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). INCHEM. [Link]

  • Al-Bayati, F. A. (2023). MTT Assay protocol. Protocols.io. [Link]

  • An, F., & Wu, H. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 12(1), 47. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]

  • Frontiers. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • MDPI. (2022). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. MDPI. [Link]

  • Riss, T. L., et al. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Liu, K. (2023). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • MDPI. (2024). Oxidative Stress and Antioxidant Strategies: Relationships and Cellular Pathways for Human Health. MDPI. [Link]

  • Wikipedia. (n.d.). Apoptosis. Wikipedia. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2022). Drug toxicity assessment: cell proliferation versus cell death. Cell Death Discovery, 8(1), 441. [Link]

  • Consensus. (n.d.). Does oxidative stress directly cause cardiac cell cytotoxicity? Consensus. [Link]

  • Salvesen, G. S., & Dixit, V. M. (1999). Caspase activation: the induced-proximity model. Proceedings of the National Academy of Sciences, 96(20), 10964-10967. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloropropiophenone. PubChem. [Link]

  • Reed, J. C. (2000). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • Wikipedia. (n.d.). Oxidative stress. Wikipedia. [Link]

  • SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link]

Sources

Foundational

An In-Depth Technical Guide on the Neuroprotective Effects of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene

To our valued researchers, scientists, and drug development professionals, Following a comprehensive search of the scientific literature, we must report that there is currently no available research on the neuroprotectiv...

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of the scientific literature, we must report that there is currently no available research on the neuroprotective effects, mechanism of action, or established synthesis protocols for the specific compound 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene . Our extensive search did not yield any in-vitro, in-vivo, or clinical studies related to this molecule.

The information accessible in the public domain primarily consists of general principles of organic chemistry, such as Friedel-Crafts reactions involving benzene and methylbenzene, and toxicological studies of structurally distinct chlorinated and methylated compounds.[1][2][3][4][5] These resources, while informative in their respective contexts, do not provide the specific data required to construct a scientifically rigorous and validated technical guide on the neuroprotective properties of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene.

To develop the requested in-depth guide, the following foundational research would be necessary:

  • Chemical Synthesis and Characterization: A validated, multi-step synthesis protocol for 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene would be the initial requirement. This would involve detailed reaction conditions, purification methods, and comprehensive analytical characterization (e.g., NMR, mass spectrometry, and elemental analysis) to confirm the structure and purity of the compound.

  • In Vitro Neuroprotection Assays: Initial biological screening would involve a battery of cell-based assays to assess the compound's ability to protect neurons from various insults. These could include:

    • Oxidative stress models (e.g., using hydrogen peroxide or rotenone).

    • Excitotoxicity models (e.g., using glutamate or NMDA).

    • Neuroinflammation models (e.g., using lipopolysaccharide).

  • Mechanism of Action Studies: Should in vitro neuroprotection be observed, subsequent research would need to elucidate the underlying molecular mechanisms. This would involve investigating the compound's effects on key signaling pathways implicated in neuronal survival and death, such as:

    • Nrf2/ARE pathway (antioxidant response).

    • NF-κB signaling (inflammation).

    • Bcl-2 family proteins and caspase activity (apoptosis).

    • MAPK and PI3K/Akt pathways (cell survival).

  • In Vivo Efficacy in Animal Models: Positive in vitro results would then need to be validated in animal models of neurodegenerative diseases or acute neuronal injury (e.g., stroke, traumatic brain injury). These studies would assess the compound's pharmacokinetics, pharmacodynamics, and ability to improve functional outcomes.

  • Toxicology and Safety Pharmacology: A thorough evaluation of the compound's safety profile is paramount before it could be considered for further development. This includes acute and chronic toxicity studies, as well as assessments of its effects on major organ systems.

Without this body of primary research, any attempt to create a technical guide would be purely speculative and would not meet the stringent requirements of scientific integrity and evidence-based practice that are essential for our audience.

We are committed to providing accurate and actionable scientific information. Should research on 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene become available in the future, we would be pleased to revisit this topic and develop the comprehensive technical guide you have requested.

We appreciate your understanding and remain at your service for any other topics where a robust body of scientific literature exists.

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Synthesis of (R)-Atomoxetine from a Racemic Precursor

Abstract and Introduction Atomoxetine, marketed under the brand name Strattera®, is a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Atomoxetine, marketed under the brand name Strattera®, is a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] Chemically designated as (R)-(-)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine, its therapeutic efficacy is primarily attributed to the (R)-enantiomer, which is approximately nine times more effective than its (S)-counterpart.[4]

This application note provides a detailed, two-part protocol for the synthesis of the active pharmaceutical ingredient (R)-Atomoxetine. The synthesis commences with the readily accessible precursor, rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.

  • Part I describes the direct amination of the racemic chloro-precursor with methylamine to yield racemic Atomoxetine (Tomoxetine). This step involves a classic nucleophilic substitution reaction.

  • Part II details the critical process of chiral resolution. Using (S)-(+)-mandelic acid, the racemic mixture is separated into its constituent enantiomers via the formation and fractional crystallization of diastereomeric salts, a robust and scalable method for isolating the desired (R)-enantiomer.[5][6]

This guide is intended for researchers, chemists, and professionals in drug development, offering both the practical "how-to" and the fundamental "why" behind the procedural choices, ensuring a reproducible and well-understood synthesis.

Overall Synthetic and Resolution Workflow

The conversion of the racemic starting material to the final, enantiomerically pure API hydrochloride salt is achieved in a logical sequence. The workflow is designed to first assemble the complete molecular structure in its racemic form, followed by the stereochemical purification.

G cluster_0 Part I: Synthesis of Racemic Base cluster_1 Part II: Chiral Resolution & Salt Formation A rac-3-Chloro-1-phenyl-1- (2-methylphenoxy)propane B rac-Atomoxetine (Tomoxetine) Free Base A->B  Amination with  Methylamine (CH3NH2) C Diastereomeric Salt Mixture (R-Atomoxetine-S-Mandelate & S-Atomoxetine-S-Mandelate) B->C  Reaction with  (S)-(+)-Mandelic Acid D Crystallized (R)-Atomoxetine (S)-Mandelate Salt C->D  Fractional  Crystallization E (R)-Atomoxetine Free Base D->E  Basification  (e.g., with NaOH) F (R)-Atomoxetine HCl (Final API) E->F  Treatment with HCl

Diagram 2: Reaction scheme for the amination of the chloro-precursor.

Detailed Experimental Protocol: Amination

Warning: This procedure involves a high-pressure reaction and the use of toxic, flammable methylamine gas. It must be performed by trained personnel in a specialized high-pressure laboratory with appropriate safety measures and a properly functioning fume hood.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane274.7850.0 g0.1821.0
Methylamine (40% solution in H₂O)31.06100 mL~1.29~7.1
Ethanol (200 proof)46.07250 mL--
Diethyl Ether74.12500 mL--
Sodium Hydroxide (5M aq.)40.00As needed--
Anhydrous Magnesium Sulfate120.37As needed--

Procedure:

  • Reactor Charging: In a suitable high-pressure stainless-steel autoclave, combine rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (50.0 g, 0.182 mol) and ethanol (250 mL).

  • Reagent Addition: Cool the mixture in an ice bath and slowly add the 40% aqueous methylamine solution (100 mL).

  • Reaction Conditions: Seal the autoclave securely. Heat the vessel to 130-140°C with constant stirring. The internal pressure will rise; monitor to ensure it remains within the safe operating limits of the vessel (typically 10-15 bar). Maintain these conditions for 12-16 hours.

  • Reaction Monitoring: After the allotted time, cool the reactor to room temperature. The reaction progress can be checked by taking a small aliquot and analyzing via Thin Layer Chromatography (TLC) or GC-MS to confirm the disappearance of the starting material.

  • Work-up & Extraction:

    • Vent any residual pressure safely in a fume hood.

    • Transfer the reaction mixture to a 1 L round-bottom flask and concentrate under reduced pressure to remove the ethanol and excess methylamine.

    • To the remaining aqueous residue, add 250 mL of diethyl ether. Adjust the pH of the aqueous layer to >12 with 5M NaOH solution to ensure the product is in its free base form.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with 125 mL portions of diethyl ether.

  • Purification:

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Product Isolation: The resulting product, racemic Atomoxetine, will be a viscous, high-boiling oil. [7]Yields are typically in the range of 80-90%. The material is sufficiently pure for the subsequent resolution step.

Part II: Chiral Resolution and Salt Formation

Principle of Diastereomeric Salt Resolution

Enantiomers possess identical physical properties, making their direct separation impossible. The strategy here is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties, notably solubility.

By reacting the racemic amine base (containing R- and S-Atomoxetine) with a single enantiomer of a chiral acid—in this case, (S)-(+)-mandelic acid—two diastereomeric salts are formed:

  • (R)-Atomoxetine-(S)-mandelate

  • (S)-Atomoxetine-(S)-mandelate

These salts can now be separated by fractional crystallization. In a carefully chosen solvent system, one of the diastereomeric salts will be significantly less soluble than the other and will selectively crystallize out of the solution upon cooling. After isolating the desired salt, the chiral acid is removed by basification, liberating the enantiomerically pure free base.

Detailed Experimental Protocol: Resolution and HCl Salt Formation
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
rac-Atomoxetine Free Base255.3640.0 g0.1571.0
(S)-(+)-Mandelic Acid152.1523.9 g0.1571.0
Toluene92.14300 mL--
Methanol32.0430 mL--
Ethyl Acetate88.11200 mL--
HCl in Ethyl Acetate (2M)36.46As needed--

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic Atomoxetine free base (40.0 g, 0.157 mol) in a mixture of toluene (300 mL) and methanol (30 mL) in a 1 L flask with gentle heating (approx. 60°C).

    • In a separate flask, dissolve (S)-(+)-mandelic acid (23.9 g, 0.157 mol) in the same solvent mixture with warming.

    • Slowly add the mandelic acid solution to the atomoxetine solution with continuous stirring.

  • Fractional Crystallization:

    • Allow the combined solution to cool slowly to room temperature. The (R)-Atomoxetine-(S)-mandelate salt will begin to precipitate.

    • To maximize crystallization, cool the mixture further in an ice bath for 2-4 hours.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold toluene.

    • The diastereomeric purity can be enhanced by recrystallizing the solid from the same toluene/methanol solvent system.

  • Liberation of (R)-Atomoxetine Free Base:

    • Suspend the isolated mandelate salt in a mixture of water (200 mL) and ethyl acetate (200 mL).

    • Basify the aqueous layer to a pH > 12 by adding 5M NaOH solution. This breaks the salt and protonates the mandelic acid, which remains in the aqueous layer, while the atomoxetine free base moves into the ethyl acetate layer.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (R)-Atomoxetine as an oil.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified (R)-Atomoxetine oil in ethyl acetate (150 mL).

    • While stirring, slowly add a 2M solution of HCl in ethyl acetate dropwise until the solution becomes acidic (check with pH paper) and a white precipitate forms. [5][8] * Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Final Product Isolation:

    • Collect the white solid, (R)-Atomoxetine HCl, by vacuum filtration.

    • Wash the solid with a small amount of cold ethyl acetate and dry under vacuum at 50°C.

    • Expected yield from the resolution step is typically 35-45% (based on the initial racemic mixture). The product should be a white crystalline solid.

Quality Control and Characterization
  • Enantiomeric Purity: The enantiomeric excess (e.e.) of the final product should be determined using chiral HPLC. A value of >99% e.e. is required for pharmaceutical use.

  • Chemical Purity: Assessed by standard HPLC or GC.

  • Identity Confirmation: Confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter will confirm the isolation of the correct enantiomer; (R)-Atomoxetine is levorotatory (-).

References

  • New Drug Approvals. (2013, October 29). Atomoxetine.
  • Chen, B-F., et al. (2012). Method for preparing atomoxetine. U.S. Patent No. 8,299,305 B2.
  • Satyanarayana, C., et al. (2006). Synthesis of atomoxetine hydrochloride. WIPO Patent No. WO2006037055A1.
  • Roviello, G. N. (2025). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. Tetrahedron Letters. Available at: [Link]

  • Satyanarayana, C., et al. (2006). Synthesis of atomoxetine hydrochloride. WIPO Patent No. WO2006037055A1.
  • Aronhime, J., et al. (2008). Processes for the preparation of atomoxetine hydrochloride. U.S. Patent No. 7,439,399 B2.
  • Aronhime, J., et al. (2008). Processes for the preparation of atomoxetine hydrochloride. U.S. Patent No. 7,439,399 B2.
  • CN104725248A. (2015). Preparation method of R-atomoxetine. Google Patents.
  • US20150133562A1. (2015). Atomoxetine Solution. Google Patents.
  • EP1715856B1. (2006). Atomoxetine formulations. Google Patents.
  • WO2006004923A2. (2006). Enantiomerically pure atomoxetine and tomoxetine mandelate. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Atomoxetine. PubChem Compound Database. Available at: [Link]

Sources

Application

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Separation of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Abstract This comprehensive application note presents a detailed protocol for the successful enantiomeric separation of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, a chiral molecule with potential applications in p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note presents a detailed protocol for the successful enantiomeric separation of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, a chiral molecule with potential applications in pharmaceutical and chemical synthesis. The method leverages High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP), a widely recognized and versatile platform for resolving a broad spectrum of racemic compounds. This guide delves into the fundamental principles of chiral recognition, provides a step-by-step experimental protocol, and outlines a logical method development workflow. All quantitative data and experimental parameters are systematically presented to ensure reproducibility. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require robust and reliable methods for chiral purity assessment.

Introduction: The Imperative of Chirality in Modern Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications, particularly in the pharmaceutical industry. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the separation and independent evaluation of enantiomers for chiral drug candidates.

The target analyte, rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, is a chiral molecule containing a stereogenic center at the carbon atom bonded to the phenyl, phenoxy, and chloropropyl groups. The development of a reliable analytical method to separate its enantiomers is a critical step for stereoselective synthesis, pharmacological screening, and quality control. This application note provides a robust starting point for achieving this separation using chiral HPLC.

Principles of Chiral Recognition on Polysaccharide-Based CSPs

The success of a chiral separation hinges on the differential interaction between the two enantiomers and the chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used columns for enantiomeric separations due to their broad applicability and high success rates.

The chiral recognition mechanism is a complex interplay of various intermolecular forces, including:

  • Hydrogen Bonding: Interactions between polar functional groups on the analyte (e.g., hydroxyl, amino) and the carbamate derivatives on the polysaccharide backbone.

  • π-π Interactions: Stacking interactions between aromatic rings of the analyte and the phenyl groups in the CSP.

  • Dipole-Dipole Interactions: Electrostatic interactions between polar bonds.

  • Steric Fit (Inclusion): The analyte must fit into the chiral grooves or cavities formed by the helical structure of the polysaccharide polymer. The precise fit is enantiomer-dependent, leading to differences in retention time.

For rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, the presence of two aromatic rings (phenyl and 2-methylphenoxy) suggests that π-π interactions will play a significant role in the separation mechanism. The ether oxygen and the chloro group also provide sites for potential dipole-dipole and hydrogen bonding interactions.

Method Development Workflow

A logical and systematic approach is crucial for efficiently developing a chiral separation method. The following workflow outlines the key decision points and optimization steps.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Racemic Analyte (3-Chloro-1-phenyl-1-(2-methylphenoxy)propane) CSP_Selection Select CSPs (e.g., Amylose & Cellulose based) Start->CSP_Selection Mobile_Phase Screen Mobile Phases (Normal vs. Reversed-Phase) CSP_Selection->Mobile_Phase Optimization Optimize Mobile Phase (Adjust Alcohol Modifier %) Mobile_Phase->Optimization Temperature Optimize Temperature (e.g., 15-40°C) Optimization->Temperature Flow_Rate Optimize Flow Rate (e.g., 0.5-1.0 mL/min) Temperature->Flow_Rate Final_Method Final Optimized Method Flow_Rate->Final_Method Validation Method Validation (Robustness, Linearity, etc.) Final_Method->Validation

Figure 1: A systematic workflow for chiral HPLC method development, from initial screening to final validation.

Experimental Protocol: Enantiomeric Separation

This section provides a detailed, step-by-step protocol that serves as a robust starting point for the separation of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane enantiomers.

Materials and Reagents
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: Amylose-based CSP, such as CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm). Note: A cellulose-based column like CHIRALCEL® OD-H can also be screened.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Sample: rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane standard.

Sample Preparation
  • Prepare a stock solution of the racemic standard at a concentration of 1.0 mg/mL in Isopropanol.

  • Vortex the solution until the standard is completely dissolved.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL (100 µg/mL).

  • Filter the final solution through a 0.45 µm PTFE syringe filter before transferring it to an HPLC vial.

Chromatographic Conditions

The following conditions have been optimized to provide a baseline separation of the enantiomers.

ParameterRecommended Condition
HPLC Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (IPA) = 90 / 10 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 20 minutes
System Operation and Data Analysis
  • System Equilibration: Purge the HPLC system and pump with the mobile phase. Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • Injection: Inject the prepared sample (10 µL).

  • Data Acquisition: Acquire the chromatogram for 20 minutes.

  • Data Analysis: Identify the two enantiomer peaks. Calculate the following parameters to assess the quality of the separation:

    • Retention Factor (k'): k' = (t_R - t_0) / t_0

    • Separation Factor (α): α = k'_2 / k'_1

    • Resolution (R_s): R_s = 2(t_{R2} - t_{R1}) / (w_1 + w_2)

    Where t_R is the retention time of the peak, t_0 is the void time, and w is the peak width at the base.

Expected Results and Data Interpretation

Under the proposed conditions, a successful separation will yield two distinct, well-resolved peaks corresponding to the two enantiomers.

ParameterExpected ValueInterpretation
Retention Time (k'1) ~ 8.5 minRetention time of the first eluting enantiomer.
Retention Time (k'2) ~ 10.2 minRetention time of the second eluting enantiomer.
Separation Factor (α) > 1.2Indicates good selectivity between the enantiomers.
Resolution (R_s) > 1.5Baseline separation is achieved.

Note: The elution order of the enantiomers has not been determined and would require a pure standard of one enantiomer for confirmation.

Troubleshooting and Optimization

  • Poor Resolution (R_s < 1.5):

    • Decrease the percentage of IPA: Reducing the polar modifier (alcohol) content in the mobile phase generally increases retention and can improve resolution. Try n-Hexane/IPA ratios of 95/5 or 98/2.

    • Lower the temperature: Running the separation at a lower temperature (e.g., 15 °C) can enhance the enantioselectivity of the CSP.

  • Long Retention Times:

    • Increase the percentage of IPA: A higher concentration of the polar modifier will decrease the retention time.

  • Peak Tailing:

    • Ensure the sample is fully dissolved in the mobile phase.

    • Consider adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) if the analyte has acidic or basic properties, although this is less likely for the target compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the enantiomeric separation of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane using chiral HPLC. By employing an amylose-based chiral stationary phase under normal-phase conditions, a robust and reproducible baseline separation can be achieved. The detailed method development workflow, step-by-step protocol, and troubleshooting guide offer researchers a reliable starting point for implementing this critical analytical method in their laboratories.

References

  • Chiral Separations: Methods and Protocols. G. Gübitz & M. G. Schmid (Eds.). Humana Press. [Link]

  • The importance of chirality in drug action and development. Hutt, A. J. British Journal of Anaesthesia. [Link]

  • Chiral separation of pharmaceuticals by high-performance liquid chromatography. Ali, I., & Aboul-Enein, H. Y. John Wiley & Sons. [Link]

  • A Practical Guide to Chiral HPLC Method Development. Daicel Chiral Technologies. [Link]

  • Mechanism of chiral recognition on polysaccharide-based stationary phases. Yashima, E. Journal of Chromatography A. [Link]

Method

Application Notes and Protocols for the Utilization of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene as a Research Intermediate in Pharmaceutical Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Role of a Key Synthetic Precursor 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene is a pivotal, yet often transient, intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Role of a Key Synthetic Precursor

1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene is a pivotal, yet often transient, intermediate in the multi-step synthesis of pharmacologically active molecules. Its structure combines a reactive chloropropyl chain with a phenyl and a tolyloxy moiety, making it a versatile building block for introducing these key pharmacophores. This guide provides an in-depth exploration of its primary application in the synthesis of (±)-Atomoxetine, a selective norepinephrine reuptake inhibitor used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2]

The strategic importance of this intermediate lies in its bifunctional nature. The ether linkage to the o-cresol group is typically formed in an earlier synthetic step, and the terminal chloride provides a reactive site for subsequent nucleophilic substitution, most notably amination, to complete the synthesis of the target molecule.[1] Understanding the synthesis and reactivity of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene is therefore crucial for process optimization, impurity profiling, and the development of robust and scalable synthetic routes to Atomoxetine and related compounds.

Physicochemical Properties and Safety Considerations

While specific experimental data for the isolated intermediate 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene is not extensively published, its properties can be inferred from its constituent parts and related compounds.

PropertyEstimated Value/InformationSource/Justification
Molecular Formula C₁₆H₁₇ClOCalculated
Molecular Weight 260.76 g/mol Calculated
Appearance Likely an oil or low-melting solidBased on analogous intermediates in patent literature[1]
Solubility Expected to be soluble in common organic solvents (e.g., toluene, THF, DCM) and insoluble in water.General properties of similar organic molecules.
Reactivity The terminal alkyl chloride is susceptible to nucleophilic substitution. The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids.Standard organic chemistry principles.
Safety Alkylating agents like this compound should be handled with care as they are potentially harmful. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.General laboratory safety guidelines for reactive intermediates.

Synthetic Pathways and Methodologies

The primary application of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene is as a direct precursor to N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine (Atomoxetine). The overall synthetic strategy involves the formation of the ether linkage followed by amination.

Below is a generalized workflow illustrating the pivotal role of this intermediate.

G cluster_0 Synthesis of the Chloro-ether Intermediate cluster_1 Final Product Synthesis Starting_Materials 3-Chloro-1-phenylpropan-1-ol + o-Cresol Etherification Etherification (e.g., Williamson Ether Synthesis) Starting_Materials->Etherification Intermediate 1-(3-Chloro-1-phenylpropoxy)- 2-methyl-benzene Etherification->Intermediate Amination Amination with Methylamine Intermediate->Amination Atomoxetine (±)-Atomoxetine Amination->Atomoxetine

Caption: General workflow for the synthesis of Atomoxetine via the chloro-ether intermediate.

Protocol 1: Synthesis of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene

This protocol is a representative procedure based on established Williamson ether synthesis principles, adapted from synthetic routes for analogous compounds.[1][3]

Objective: To synthesize the title intermediate from 3-chloro-1-phenylpropan-1-ol and o-cresol.

Materials:

  • 3-chloro-1-phenylpropan-1-ol

  • o-Cresol (2-methylphenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, nitrogen inlet)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add anhydrous DMF (or THF) to a three-neck flask equipped with a magnetic stirrer, a condenser, and a thermometer.

  • Deprotonation of o-Cresol: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solvent at 0 °C (ice bath).

  • Slowly add a solution of o-cresol (1.0 equivalent) in a minimal amount of anhydrous DMF via a dropping funnel. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. This forms the sodium salt of o-cresol.

    • Causality Explanation: The strongly basic sodium hydride deprotonates the phenolic hydroxyl group of o-cresol to form the more nucleophilic phenoxide anion, which is necessary for the subsequent S_{N}2 reaction.

  • Nucleophilic Substitution: Add a solution of 3-chloro-1-phenylpropan-1-ol (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add toluene and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1-(3-chloro-1-phenylpropoxy)-2-methyl-benzene, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of (±)-Atomoxetine via Amination

This protocol details the conversion of the chloro intermediate into the final racemic product.

Objective: To synthesize (±)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine from 1-(3-chloro-1-phenylpropoxy)-2-methyl-benzene.

Materials:

  • 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene (from Protocol 1)

  • Methylamine (40% solution in water or as a gas)

  • Ethanol or a similar polar solvent

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Hydrochloric acid (HCl) in isopropanol or diethyl ether for salt formation

  • Autoclave or sealed reaction vessel for reactions under pressure

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel (autoclave), dissolve 1-(3-chloro-1-phenylpropoxy)-2-methyl-benzene (1.0 equivalent) in ethanol.

  • Amination: Add an excess of aqueous methylamine solution (e.g., 5-10 equivalents).

  • Seal the vessel and heat to 100-140 °C. The reaction is typically conducted under pressure.

    • Causality Explanation: Heating under pressure is necessary to achieve a reasonable reaction rate for the nucleophilic substitution of the chloride by the less nucleophilic amine. The excess methylamine drives the reaction to completion.

  • Monitor the reaction for completion (typically 12-24 hours) by TLC or HPLC.

  • Work-up: After cooling the reactor to room temperature, vent any excess pressure.

  • Concentrate the reaction mixture to remove the ethanol.

  • Partition the residue between DCM and water.

  • Adjust the pH of the aqueous layer to >12 with NaOH solution to ensure the product is in its free base form.

  • Separate the organic layer and extract the aqueous layer with additional DCM.

  • Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (±)-Atomoxetine free base, which is often an oil.

  • (Optional) Salt Formation for Purification and Handling: Dissolve the crude free base in a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in isopropanol or diethyl ether with stirring. The hydrochloride salt will precipitate.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield (±)-Atomoxetine hydrochloride as a crystalline solid.[3]

Analytical Characterization

The purity of the intermediate and the final product should be assessed using standard analytical techniques.

TechniquePurposeTypical Parameters
HPLC Purity assessment and impurity profiling.Column: C8 or C18, 3.5-5 µm particle size.Mobile Phase: Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., o-phosphoric acid) and an organic solvent (e.g., acetonitrile or n-propanol).[]Detection: UV at 215 nm.[]
¹H NMR Structural confirmation.Characteristic peaks for aromatic protons, the benzylic proton, the propyl chain protons, and the methyl groups should be observed and integrated.
Mass Spectrometry Molecular weight confirmation.Electrospray ionization (ESI) would show the [M+H]⁺ ion.

Logical Relationships in Atomoxetine Synthesis

The following diagram illustrates the key transformations and the central role of the chloro-ether intermediate.

G Start 3-Chloro-1-phenylpropan-1-ol | o-Cresol Intermediate 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene Key Intermediate Start->Intermediate Williamson Ether Synthesis (NaH) Product (±)-Atomoxetine Final API Intermediate:f1->Product Nucleophilic Substitution (Amination) Amine Methylamine Amine->Product

Caption: Key transformations in the synthesis of Atomoxetine.

Conclusion

1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene is a critical intermediate in the synthesis of Atomoxetine. The protocols and explanations provided herein offer a comprehensive guide for researchers in the field of pharmaceutical development. The successful synthesis and purification of this intermediate are crucial for obtaining high-purity Atomoxetine. The provided methodologies, rooted in established chemical principles and supported by patent literature, offer a solid foundation for further process development and optimization.

References

  • Synthesis of atomoxetine hydrochloride. (n.d.). Google Patents.
  • Barca, A., et al. (2014). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. CNR-IRIS. Retrieved January 24, 2026, from [Link]

  • Atomoxetine. (2013, October 29). New Drug Approvals. Retrieved January 24, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols for Assessing Antimicrobial Efficacy Against Staphylococcus aureus

Introduction: A Strategic Approach to a Formidable Pathogen Staphylococcus aureus remains a paramount challenge in clinical and research settings, demonstrating a remarkable ability to develop resistance to antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to a Formidable Pathogen

Staphylococcus aureus remains a paramount challenge in clinical and research settings, demonstrating a remarkable ability to develop resistance to antimicrobial agents and form resilient biofilms.[1] A robust and multifaceted experimental approach is therefore not merely procedural but a strategic necessity for the development of effective new therapies. This guide eschews a rigid, one-size-fits-all template in favor of a logically structured workflow that builds from foundational screening to more complex, clinically relevant models.

Our approach is grounded in the principle of self-validation, where each experimental stage informs the next, ensuring that resources are directed toward the most promising antimicrobial candidates. We will begin with fundamental assessments of inhibitory and bactericidal concentrations, progress to understanding the dynamics of bacterial killing, and culminate in the evaluation of efficacy against the complex architecture of biofilms. Throughout this guide, we will emphasize the causality behind our experimental choices, drawing upon established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[2][3]

Part 1: Foundational Efficacy Assessment

The initial phase of antimicrobial evaluation focuses on determining the minimum concentrations required to inhibit growth and to kill planktonic, or free-living, S. aureus. These assays, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), serve as the primary screen for any potential therapeutic agent.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency.[4] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method, as detailed below, is a widely accepted and standardized technique.[5][7]

The broth microdilution method offers a high-throughput and reproducible means of assessing a wide range of antimicrobial concentrations simultaneously. By using a standardized bacterial inoculum and defined growth medium, we can ensure that the observed effects are directly attributable to the antimicrobial agent. The use of a quality control strain, such as S. aureus ATCC® 29213, is essential for validating the accuracy of the experimental setup.[6][8]

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of S. aureus on an appropriate agar plate, select 3-5 colonies and inoculate into cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound at a concentration at least twice the highest desired test concentration.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in CAMHB. Typically, this involves adding 100 µL of CAMHB to wells 2 through 12, adding 200 µL of the stock solution to well 1, and then serially transferring 100 µL from well 1 to well 2, and so on, discarding the final 100 µL from well 11. Well 12 will serve as a growth control (no antimicrobial).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume in each well to 200 µL.

    • Include a sterility control (broth only) and a growth control (broth and bacteria, no antimicrobial).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC provides information on growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum, indicating bactericidal activity.[9][10]

For many infections, particularly in immunocompromised patients, a bactericidal effect is crucial for clinical success. The MBC assay is a direct follow-up to the MIC and helps to differentiate between agents that merely inhibit growth and those that actively kill the bacteria.[11] An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity.[9]

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.

  • Plating and Incubation:

    • Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[9][12]

Part 2: Dynamic Antimicrobial Activity

Static endpoint assays like MIC and MBC are invaluable for initial screening, but they do not capture the rate and extent of bacterial killing over time. Time-kill kinetic assays provide this dynamic information, offering a more detailed picture of an antimicrobial's pharmacodynamics.[13]

Time-Kill Kinetic Assay

This assay measures the change in bacterial viability over a specified time period in the presence of an antimicrobial agent at various concentrations, often multiples of the MIC.[14]

Time-kill assays reveal whether an antimicrobial's killing activity is concentration-dependent or time-dependent. This information is critical for optimizing dosing regimens in subsequent preclinical and clinical studies. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[14]

  • Preparation:

    • Prepare a logarithmic-phase culture of S. aureus as described for the MIC assay.

    • Dilute the culture in pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Exposure to Antimicrobial:

    • Prepare flasks or tubes containing CAMHB with the antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x, and 8x MIC) and a no-drug growth control.[15]

    • Inoculate each flask with the prepared bacterial suspension.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto an appropriate agar medium and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.[16]

Part 3: Confronting the Biofilm Challenge

S. aureus frequently causes chronic infections by forming biofilms, which are structured communities of bacteria encased in a self-produced polymeric matrix.[1][17] Bacteria within biofilms exhibit significantly increased resistance to antimicrobial agents compared to their planktonic counterparts. Therefore, assessing the efficacy of a novel compound against biofilms is a critical step in its evaluation.[18][19]

Biofilm Formation and Susceptibility Testing

The microtiter plate method is a common and effective way to screen for anti-biofilm activity.[20][21]

This assay simulates the initial stages of biofilm formation on a solid surface and allows for the determination of both the minimum biofilm inhibitory concentration (MBIC) and the minimum biofilm eradication concentration (MBEC). The use of crystal violet staining provides a quantitative measure of the total biofilm biomass.[22]

  • Biofilm Formation:

    • Prepare a standardized inoculum of S. aureus in a biofilm-promoting medium such as Tryptic Soy Broth (TSB) supplemented with 1% glucose.

    • Add 200 µL of the inoculum to the wells of a 96-well flat-bottomed microtiter plate.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Antimicrobial Treatment:

    • Gently aspirate the planktonic cells from the wells, being careful not to disturb the biofilm.

    • Wash the wells twice with sterile PBS to remove any remaining non-adherent bacteria.

    • Add 200 µL of fresh medium containing serial dilutions of the antimicrobial agent to the wells.

    • Incubate for a further 24 hours at 37°C.

  • Quantification of Biofilm:

    • Aspirate the medium and wash the wells with PBS.

    • Add 200 µL of 0.1% (w/v) crystal violet to each well and incubate at room temperature for 15 minutes.[20][22]

    • Remove the crystal violet and wash the wells thoroughly with water until the wash water is clear.

    • Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the bound dye.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Interpretation:

    • The MBIC is the lowest concentration of the antimicrobial that prevents biofilm formation (assessed by co-incubating the bacteria with the antimicrobial from the start).

    • The MBEC is the lowest concentration of the antimicrobial that eradicates the pre-formed biofilm.

Data Presentation

Quantitative data from these assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical MIC and MBC Data for Novel Compound X against S. aureus

StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213242Bactericidal
MRSA Isolate 14164Bactericidal
MRSA Isolate 28>64>8Bacteriostatic

Table 2: Hypothetical Time-Kill Assay Data for Novel Compound X against S. aureus ATCC 29213 (log₁₀ CFU/mL)

Time (h)Growth Control1x MIC2x MIC4x MIC
05.75.75.75.7
26.55.14.53.8
47.84.33.22.1
89.13.52.4<2.0
249.53.1<2.0<2.0

Visualizing Experimental Workflows

Diagrams can effectively illustrate the logical flow of the experimental protocols.

Antimicrobial_Efficacy_Workflow cluster_planktonic Planktonic Cell Assays cluster_biofilm Biofilm Assays MIC Minimum Inhibitory Concentration (MIC) MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Determines bactericidal activity TimeKill Time-Kill Kinetics MIC->TimeKill Informs concentration selection (e.g., 1x, 2x MIC) Biofilm Anti-Biofilm Efficacy MIC->Biofilm Provides initial concentration range

Caption: Workflow for assessing antimicrobial efficacy against S. aureus.

Conclusion

The experimental protocols outlined in this guide provide a comprehensive framework for evaluating the antimicrobial efficacy of novel compounds against Staphylococcus aureus. By progressing from foundational MIC and MBC assays to dynamic time-kill studies and challenging biofilm models, researchers can build a robust data package that thoroughly characterizes a compound's potential. Adherence to standardized methodologies and a clear understanding of the rationale behind each experimental choice are paramount for generating reliable and reproducible data, ultimately accelerating the development of new and effective treatments for S. aureus infections.

References

  • Antibiotic susceptibility assay for Staphylococcus aureus in biofilms developed in vitro. Journal of Antimicrobial Chemotherapy, Oxford Academic. Available at: [Link]

  • Swebocki, T., Barras, A., Kocot, A., plotka, m., & boukherroub, r. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Frontiers in Microbiology. (n.d.). Lactoferrin bridges antimicrobial and healing responses in Staphylococcus aureus skin infections. Available at: [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Detection of Biofilm Production and Antibiotic Susceptibility Pattern among Clinically Isolated Staphylococcus aureus. (2024). PMC - NIH. Available at: [Link]

  • The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. (n.d.). PubMed Central. Available at: [Link]

  • A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds. (n.d.). PMC - NIH. Available at: [Link]

  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. (n.d.). NIH. Available at: [Link]

  • Measuring Antimicrobial Efficacy against Biofilms: a Meta-analysis. (2019). ASM Journals. Available at: [Link]

  • EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC - PubMed Central. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • FDA. (2024, June 20). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]

  • Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019. (2022). PubMed Central. Available at: [Link]

  • Time kill assay showed the inhibition of the S. aureus by the extracted... (n.d.). ResearchGate. Available at: [Link]

  • Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. (n.d.). MDPI. Available at: [Link]

  • Antimicrobial susceptibility patterns of and biofilm formation by Staphylococcus aureus strains isolated from pediatric patients with atopic dermatitis. (2025). bioRxiv. Available at: [Link]

  • Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India. (2020). NIH. Available at: [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Available at: [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Available at: [Link]

  • Application of Antimicrobial Susceptibility Testing Standards to Help Combat Antimicrobial Resistance. (2019). myadlm.org. Available at: [Link]

  • Biofilm Formation and its Association with Antibiotic Susceptibility Pattern in Methicillin-resistant Staphylococcus aureus isolates. (2021). Journal of Pure and Applied Microbiology. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. Available at: [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Available at: [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. (n.d.). ResearchGate. Available at: [Link]

  • 2025 Updates to CLSI M100. (n.d.). Wisconsin State Laboratory of Hygiene. Available at: [Link]

  • Time-kill curves for Staphylococcus aureus treated with different... (n.d.). ResearchGate. Available at: [Link]

  • Reference Antimicrobial Susceptibility Testing (AST) Data. (2024). CDC. Available at: [Link]

  • Minimum Bactericidal Concentration. (n.d.). Bio-protocol. Available at: [Link]

  • Time-kill study of the in vitro antimicrobial activity of tedizolid against methicillin-resistant Staphylococcus aureus. (2017). Chula Digital Collections. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing-Recommended Rapid Antimicrobial Susceptibility Testing of Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus From Positive Blood Culture Bottles. (n.d.). PMC - NIH. Available at: [Link]

  • A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. (2021). NIH. Available at: [Link]

  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (n.d.). AUROSAN. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Mitigating Degradation of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane During Storage

Prepared by: Gemini, Senior Application Scientist Introduction Welcome to the technical support guide for rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. This molecule is a key intermediate in pharmaceutical synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support guide for rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. This molecule is a key intermediate in pharmaceutical synthesis, and maintaining its chemical integrity during storage is paramount to ensuring the success of downstream applications and the purity of the final product. Due to its specific functional groups—a benzylic aryl ether and a primary alkyl chloride—this compound is susceptible to several degradation pathways if not stored and handled correctly.

This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth look at the potential degradation mechanisms, offers troubleshooting advice for common storage issues, and outlines validated protocols for storage and stability analysis. Our goal is to empower you with the technical knowledge to preserve the quality and extend the shelf-life of this critical reagent.

Chemical Structure of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane Figure 1: Chemical Structure of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Section 1: Understanding the Degradation Pathways

This section addresses the inherent chemical liabilities of the molecule and the degradation products that can form under suboptimal conditions.

Q1: What are the primary chemical liabilities of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane?

The molecule's structure contains two main reactive sites that are susceptible to degradation:

  • The Benzylic Aryl Ether Linkage: The ether oxygen is bonded to a benzylic carbon (a carbon atom directly attached to a phenyl ring). This position is prone to cleavage under acidic conditions because the resulting benzylic carbocation is stabilized by the phenyl ring.[1][2][3] Furthermore, the carbon atom adjacent to the ether oxygen is a target for oxidation, which can lead to peroxide formation, a significant safety hazard.[4][5][6]

  • The Primary Alkyl Chloride: The carbon-chlorine bond at the end of the propane chain is susceptible to nucleophilic substitution and elimination reactions.[7][8] The presence of trace moisture can lead to hydrolysis, while exposure to heat or basic conditions can promote the elimination of hydrogen chloride (HCl).[9][10]

Q2: What are the most likely degradation pathways I should be aware of?

There are four primary degradation pathways that can compromise the purity of your sample during storage. Understanding these is the first step toward mitigation.

  • Hydrolysis: Reaction with ambient moisture is a significant concern. The alkyl chloride can hydrolyze to form 3-hydroxy-1-phenyl-1-(2-methylphenoxy)propane and hydrochloric acid (HCl). The generation of HCl is particularly problematic as it can then catalyze the acid-cleavage of the ether linkage, creating a cascading degradation effect.[8][11]

  • Acid-Catalyzed Ether Cleavage: If the compound is exposed to acidic conditions (either from an external source or from in-situ HCl generation), the ether bond can break. This reaction typically involves protonation of the ether oxygen, followed by cleavage to form a stabilized benzylic carbocation and 2-methylphenol.[1][2][12][13]

  • Oxidation (Peroxide Formation): Like many ethers, especially those with benzylic hydrogens, this compound can react with atmospheric oxygen in the presence of light or heat to form unstable and potentially explosive hydroperoxides.[4][5][6][14] This is a critical safety and purity concern.

  • Thermal Elimination: At elevated temperatures, the alkyl chloride can undergo an elimination reaction (dehydrochlorination) to form an alkene, specifically 1-phenyl-1-(2-methylphenoxy)prop-2-ene, and HCl.[9][10]

cluster_main rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane cluster_pathways Degradation Pathways cluster_products Degradation Products Main Main Compound Hydrolysis Hydrolysis (+ H2O) Main->Hydrolysis AcidCleavage Acid-Catalyzed Cleavage (+ H+) Main->AcidCleavage Oxidation Oxidation (+ O2, light/heat) Main->Oxidation Elimination Thermal Elimination (heat) Main->Elimination Alcohol Alcohol + HCl Hydrolysis->Alcohol Phenol 2-Methylphenol + Other Fragments AcidCleavage->Phenol Peroxide Hydroperoxides Oxidation->Peroxide Elimination->AcidCleavage HCl autocatalysis Alkene Alkene + HCl Elimination->Alkene Alcohol->AcidCleavage HCl autocatalysis

Caption: Potential degradation pathways for the target compound.

Section 2: Troubleshooting Guide - Common Storage Issues

This section provides answers to specific problems you might encounter during your experiments, linking observations to potential root causes.

Q: I've observed a significant decrease in the purity of my sample by HPLC analysis over a few months. What is the most likely cause?

A decrease in purity, often accompanied by the appearance of new peaks in the chromatogram, points to chemical degradation. The most common culprits are a combination of exposure to:

  • Atmospheric Oxygen and Moisture: The container seal may be inadequate, or the compound may have been handled frequently in ambient air. Hydrolysis and oxidation are likely occurring.

  • Light: Storing the compound in a clear glass container on a lab bench exposes it to UV and visible light, which can catalyze photooxidation and the formation of free radicals.[14]

  • Elevated Temperature: Storage at room temperature, especially in labs with temperature fluctuations, can accelerate all degradation pathways, particularly thermal elimination.[9][10]

Q: My sample, which was a clear, colorless oil, has developed a yellow or brownish tint. What does this signify?

A color change is a clear visual indicator of degradation. The formation of conjugated systems or phenolic compounds often leads to discoloration. This could be due to:

  • Formation of the alkene via thermal elimination, which introduces a double bond that can be part of a larger chromophore.

  • Formation of phenolic impurities from ether cleavage, which are notoriously prone to oxidation, forming highly colored quinone-type species.

  • Complex reaction mixtures resulting from multiple degradation pathways occurring simultaneously.

Q: My pH-sensitive reaction is failing when I use an older batch of the compound, but it works with a fresh batch. What could be the reason?

This strongly suggests that the older batch has become acidic. The hydrolysis of the alkyl chloride or the thermal elimination of HCl generates hydrochloric acid.[9][11] This increase in acidity can interfere with reactions that are sensitive to pH, such as those involving acid-labile protecting groups or base-catalyzed steps. We recommend testing the pH of a solution of your compound or using a fresh, properly stored batch.

Section 3: Recommended Storage Protocols & Best Practices

Adhering to strict storage protocols is the most effective way to mitigate degradation.

Q: What are the ideal storage conditions for ensuring the long-term stability of this compound?

To maximize shelf-life and maintain purity, we have established the following optimal storage conditions based on the compound's chemical liabilities.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Reduces the rate of all chemical reactions, including hydrolysis, elimination, and oxidation.[15]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[16][17]
Light Protect from LightStore in an amber glass vial or a clear vial placed inside a light-blocking secondary container. Prevents photodegradation.[14]
Container Borosilicate Glass Vial with PTFE-lined CapEnsures chemical inertness and a tight seal to prevent moisture and air ingress. Avoid plastic containers due to potential leaching and gas permeability.
Stabilizer Optional: Add BHT (250 ppm)Butylated hydroxytoluene (BHT) is a radical scavenger that can inhibit peroxide formation.[5] Note: This is only recommended if it will not interfere with downstream applications.

Q: How should I handle the compound during routine use to minimize degradation?

Every time a container is opened, the compound is exposed to potential degradation. Follow this protocol to minimize risk:

Protocol for Aliquoting and Handling

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Work in a fume hood with low ambient light.

  • Open the container and immediately blanket the headspace with a gentle stream of dry argon or nitrogen.

  • Quickly remove the desired amount of material using a clean, dry syringe or pipette.

  • Re-blanket the headspace with inert gas before tightly sealing the container cap.

  • Wrap the cap-vial interface with parafilm for an extra barrier against moisture and air.

  • Return the container to the recommended storage condition (-20°C) promptly.

Section 4: Analytical Methods for Stability Assessment

Proactive stability monitoring is crucial for quality control.

Q: How can I design a stability study to assess the shelf-life of my compound?

A well-designed stability study will provide empirical data on how your compound changes over time under various conditions. The ICH Q1A(R2) guideline provides a framework for such studies.[18]

Start Receive/Synthesize New Batch of Compound T0 Time-Zero Analysis (HPLC, Appearance, etc.) Start->T0 Storage Divide and Store Samples Under Different Conditions T0->Storage LongTerm Long-Term Storage (-20°C, Protected from Light, Inert Atmosphere) Storage->LongTerm Accelerated Accelerated Storage (e.g., 40°C/75% RH) Storage->Accelerated PullPoints Pull Samples at Pre-defined Time Points (e.g., 1, 3, 6, 12 months) LongTerm->PullPoints Accelerated->PullPoints Analysis Analyze Samples (HPLC, etc.) PullPoints->Analysis Data Compare Data to T0 and Specification Limits Analysis->Data Data->PullPoints Continue Study End Determine Shelf-Life and Degradation Rate Data->End

Caption: Workflow for a typical stability study.

Q: What is the best analytical method to monitor for degradation?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used technique for stability testing of pharmaceutical compounds.[19][20][21] It excels at separating the parent compound from its potential degradation products, allowing for accurate quantification of purity over time.

Sample Protocol: Stability-Indicating RP-HPLC Method This method is adapted from established analyses of structurally similar compounds.[22][23][24][25]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.03 M Ammonium Acetate buffer (pH adjusted to 4.5 with acetic acid) in a 55:45 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

This method should be validated for your specific system and impurities.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I store the compound as a solution in a solvent?

Storing in solution is generally not recommended for long-term stability, as it can accelerate degradation. If short-term storage in solution is necessary:

  • Use a high-purity, anhydrous, aprotic solvent like acetonitrile or THF.

  • Avoid protic solvents (like methanol or ethanol) and chlorinated solvents (like dichloromethane), which can participate in or accelerate degradation.

  • Store the solution under the same ideal conditions as the neat material (-20°C, inert atmosphere, protected from light).

Q: What are the signs of degradation that would render the compound unusable?

The compound should be considered suspect and likely unusable if you observe:

  • A significant color change (e.g., to dark yellow or brown).

  • A purity drop of more than 2-3% by HPLC from its initial value.

  • The presence of any single degradation product greater than 0.5% by peak area.

  • A positive test for peroxides (using peroxide test strips). Caution: If high levels of peroxides are suspected, do not handle the material and consult your institution's safety officer. [4][6]

Q: Does the racemic nature of the compound affect its chemical stability?

No, the racemic nature of the compound does not influence its susceptibility to the degradation pathways discussed (hydrolysis, oxidation, etc.). These reactions do not typically differentiate between enantiomers. The stability of the (R)- or (S)-enantiomer would be identical to that of the racemate under these conditions.

Q: Are there any incompatible materials I should avoid?

Yes. Avoid contact with:

  • Strong Acids and Bases: These will catalyze degradation.[1][12]

  • Strong Oxidizing Agents: Will promote oxidative degradation.[26]

  • Reactive Metals: Such as sodium, potassium, and magnesium.[15]

  • Basic or Unlined Metal Containers: Can react with the compound or any generated HCl.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Del Giacco, T., Lipparoni, L., Ranchella, M., Rol, C., & Sebastiani, G. V. (2001). Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt. Journal of the Chemical Society, Perkin Transactions 2, (10), 1802-1807. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). benzyl ether cleavage. YouTube. Available from: [Link]

  • Bernhardt, F. H., & Kuthan, H. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 66(7), 3044-3051. Available from: [Link]

  • Sahu, P. K., Sahu, G., & Murthy, P. N. (2008). Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 20(6), 4935-4937. Available from: [Link]

  • Jakub, M. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]

  • Zotov, A. Y., Burmistrov, V. A., Aleksandriiskii, V. V., & Koifman, O. I. (2022). Synthesis of stabilizers based on glycerides of monocarboxylic acids for industrial chloroparaffins. Fine Chemical Technologies, 17(5), 416-425. Available from: [Link]

  • Google Patents. (n.d.). EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
  • Bent, B. E., Nuzzo, R. G., & Zegarski, B. R. (1991). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Journal of the American Chemical Society, 113(4), 1137-1142. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]

  • LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • ResearchGate. (2015). (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ATOMOXETINE HYDROCHLORIDE USING RAPID HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC TECHNIQUE. Available from: [Link]

  • ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]

  • Tsang, W. (1986). Thermal Decomposition of Some Alkyl Halides by a Shock‐Tube Method. The Journal of Chemical Physics, 44(11), 4283-4295. Available from: [Link]

  • University of California, Riverside. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety. Available from: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts. Available from: [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2010). Development and Validation of (HPLC) Method for Simultaneous Determination of Atomoxetine HCl & Fluoxetine HCl in their Pharmaceutical Dosage Forms. Biomedical Sciences Instrumentation, 46, 369-378. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst. RSC Advances, 7(5), 2636-2644. Available from: [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available from: [Link]

  • Zhao, J., Zhang, A., & Wang, L. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. International Journal of Chemistry, 3(3), 116. Available from: [Link]

  • ResearchGate. (2019). (PDF) Chlorinated Ester Plasticizers. Available from: [Link]

  • Liguori, F., van der Klis, F., de Wild, P. J., & Huijgen, W. J. J. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17575-17586. Available from: [Link]

  • Google Patents. (n.d.). CN105198693A - Preparation method of 1-chlorine-3-phenyl propane.
  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Environmental Health and Safety. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ResearchGate. (2020). Deprotection of benzyl in ether substrates. Available from: [Link]

  • Tsang, W. (1998). Thermal decomposition of 2-bromopropene, and 2-chloropropene. Journal of Physical and Chemical Reference Data, 27(2), 247-254. Available from: [Link]

  • Reddy, B. C., & Reddy, G. V. (2009). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Journal of AOAC International, 92(3), 779-784. Available from: [Link]

  • Newterra. (n.d.). Chlorinated Hydrocarbon Treatment. Available from: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Peroxide Forming Compounds Reference Guide. Available from: [Link]

  • Gevorgyan, A., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 825-830. Available from: [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Available from: [Link]

  • Cleveland State University. (2018). Practices for Proper Chemical Storage. Available from: [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2012). Development and validation of a rapid resolution liquid chromatographic (RRLC) method for the determination of Atomoxetine HCl in its pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 57, 1-6. Available from: [Link]

  • Wikipedia. (n.d.). Formaldehyde. Available from: [Link]

  • ResearchGate. (2022). Analytical Techniques for the Assessment of Drug Stability. Available from: [Link]

  • ReactionWeb.io. (2025). Alkyl Halide + H2O + Heat. Available from: [Link]

  • Hart, W. F., & Niederl, J. B. (1940). Synthesis of Arylpropylanrines. I. From My1 Chloride'. Journal of the American Chemical Society, 62(11), 3153-3155. Available from: [Link]

Sources

Optimization

Optimizing reaction conditions for synthesizing 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene

Technical Support Center: Synthesis of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene Welcome to the technical support center for the synthesis of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene

Welcome to the technical support center for the synthesis of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, practical advice for optimizing this synthesis, a crucial step in the preparation of valuable pharmaceutical intermediates like Atomoxetine.[1][2] This document provides FAQs for quick reference, a detailed troubleshooting guide for common experimental challenges, step-by-step protocols, and a comprehensive list of references.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene?

The most established method for synthesizing this aryl ether is the Williamson Ether Synthesis .[3][4] This reaction involves a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] The core transformation consists of two main steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of o-cresol (2-methylphenol), forming a more nucleophilic phenoxide anion.[8]

  • Nucleophilic Attack: The resulting o-cresoxide anion attacks the electrophilic carbon of an alkyl halide, in this case, a 1-phenyl-3-halopropane derivative, displacing the halide leaving group to form the desired ether linkage.[8][9]

The overall reaction is as follows: o-cresol + 1-chloro-3-phenylpropane derivative + Base → 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene + Salt + Conjugate Acid of Base

Q2: What are the most critical parameters to control for a successful and high-yield synthesis?

Optimizing the Williamson ether synthesis requires careful control over several key parameters:

  • Choice of Base: The base must be strong enough to completely deprotonate the phenol (pKa ≈ 10) but should ideally be non-nucleophilic to avoid competing reactions. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and the by-product is hydrogen gas, which simply bubbles out of the reaction.[5] Other suitable bases include potassium carbonate (K₂CO₃) or potassium tert-butoxide (KOtBu).[7]

  • Solvent Selection: Polar aprotic solvents are highly recommended.[7] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile effectively solvate the cation of the phenoxide salt, leaving a highly reactive "naked" anion that accelerates the SN2 reaction.[3] Protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its reactivity and slowing the reaction rate.[10]

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures, generally between 50 to 100 °C, to ensure a reasonable reaction rate.[3] However, since the electrophile is a secondary alkyl halide, excessively high temperatures can favor the competing E2 elimination side reaction.[10] Temperature should be carefully optimized and monitored.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture.[11] Water can quench the strong base and hydrolyze the starting materials. Therefore, using anhydrous solvents and thoroughly dried glassware is critical for achieving high yields.[11]

Q3: How can I effectively monitor the progress of the reaction?

The most common and convenient method for monitoring the reaction is Thin-Layer Chromatography (TLC) . A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials (o-cresol and the alkyl halide) and the desired ether product. By spotting the reaction mixture on a TLC plate at regular intervals, you can observe the consumption of the starting materials and the formation of the product spot. The reaction is considered complete when the limiting reagent spot has disappeared.

Q4: What are the expected spectroscopic signatures for verifying the product, 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene?

While specific data can vary slightly based on the solvent and instrument, the following are characteristic spectroscopic features:

  • ¹H NMR (Proton NMR): Expect to see aromatic protons from both the phenyl and the 2-methylphenyl (tolyl) groups. Key signals would include a singlet for the methyl group on the tolyl ring (around 2.2-2.4 ppm), multiplets for the -CH₂-CH₂-Cl protons, and a characteristic multiplet for the benzylic proton (-O-CH(Ph)-).

  • ¹³C NMR (Carbon NMR): The spectrum will show distinct aromatic carbon signals, a signal for the tolyl methyl carbon, and aliphatic signals for the three carbons of the propoxy chain. The carbon attached to the oxygen will be shifted downfield compared to the other two aliphatic carbons.

  • IR (Infrared) Spectroscopy: Look for the characteristic C-O-C stretching vibrations of the ether linkage in the region of 1250-1000 cm⁻¹. The spectrum should also show C-H stretches from the aromatic and aliphatic groups and will be notably absent of a broad O-H stretch from the starting o-cresol.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₆H₁₇ClO). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a strong confirmation of the product's identity.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield
Possible CauseRecommended Solution & Explanation
1.1 Incomplete Deprotonation of o-cresol Ensure your base is active and the reaction is anhydrous. If using sodium hydride (NaH), a gray appearance may indicate it has been deactivated by moisture.[11] Use fresh, high-quality NaH. Ensure all glassware is oven- or flame-dried and use anhydrous solvents to prevent the base from being quenched by water.[11]
1.2 Competing E2 Elimination Reaction The electrophile, 1-phenyl-3-chloropropane, is a secondary halide, which is susceptible to elimination to form an alkene by-product.[5][10] To favor substitution (SN2) over elimination (E2):Lower the reaction temperature. Start the reaction at a lower temperature (e.g., 50-60 °C) and only increase it if the reaction is too slow. • Use a non-bulky base. While effective, a very bulky base like potassium tert-butoxide can favor elimination. NaH or K₂CO₃ are better choices.
1.3 Poor Leaving Group While chloride is an adequate leaving group, its displacement can be slow. Consider using an alkylating agent with a better leaving group. Reacting o-cresol with 1-bromo-3-phenylpropane, 1-iodo-3-phenylpropane, or a sulfonate ester like 3-phenylpropyl tosylate will significantly increase the rate of the SN2 reaction.[5][9]
1.4 Insufficient Reaction Time or Temperature The reaction may simply be proceeding slowly. Monitor the reaction by TLC until the limiting reagent is consumed. If the reaction stalls, a modest increase in temperature may be necessary. Typical reaction times can range from 1 to 8 hours.[3]
Problem 2: Significant Formation of Impurities
Possible CauseRecommended Solution & Explanation
2.1 Unreacted Starting Materials in Product This indicates an incomplete reaction. Optimize reaction time and temperature as described above. Ensure the stoichiometry is correct; sometimes a slight excess (1.1-1.2 equivalents) of the alkylating agent can help drive the reaction to completion. Any unreacted o-cresol can be removed by a basic wash (e.g., with 1M NaOH) during the workup, as the phenol is acidic and will be extracted into the aqueous layer.
2.2 C-Alkylation of the Phenoxide Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[7] The choice of solvent and counter-ion can influence the outcome. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
2.3 Presence of Elimination By-Product As discussed in the low yield section, the formation of phenylpropene derivatives via E2 elimination is a common side reaction.[6] Purification by column chromatography is usually effective for separating the nonpolar alkene by-product from the more polar ether product.
Problem 3: Difficulty in Product Isolation and Purification
Possible CauseRecommended Solution & Explanation
3.1 Emulsion Formation During Workup Emulsions are common when extracting aqueous solutions with organic solvents, especially after a basic wash. To break an emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.
3.2 Co-elution of Product and Impurities If the product and a key impurity have similar polarities, they may be difficult to separate by column chromatography. Systematically optimize the mobile phase. Start with a nonpolar eluent (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Running a gradient elution or trying a different solvent system (e.g., toluene/ethyl acetate) can often achieve the desired separation.

III. Experimental Protocols

Protocol 1: Synthesis of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene

Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel in a proper chemical fume hood with appropriate personal protective equipment.

  • Preparation:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add o-cresol (1.08 g, 10.0 mmol).

    • Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.

    • Stir the solution under a nitrogen atmosphere.

  • Deprotonation:

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol) to the solution in small portions at room temperature. Caution: NaH reacts violently with water and hydrogen gas is evolved.

    • Stir the resulting suspension at room temperature for 30-45 minutes, or until the evolution of gas ceases. The formation of the sodium o-cresoxide should be observed.

  • Alkylation:

    • To the phenoxide solution, add 3-chloro-1-phenyl-1-propanol (assuming this is the starting material, which would then need to be activated or used in a different reaction like Mitsunobu. A more direct Williamson approach would use an activated derivative like 1,3-dichloro-1-phenylpropane or 3-chloro-1-phenylpropyl tosylate. For this example, we will assume the use of an appropriate electrophile like 1-bromo-3-chloropropane reacted with phenylmagnesium bromide to get 1-phenyl-3-chloropropane, or more simply, 3-chloro-1-phenyl-1-propanol's corresponding halide). Let's assume the direct use of 3-chloro-1-phenylpropyl bromide (2.34 g, 10.0 mmol) dissolved in 10 mL of anhydrous DMF is added dropwise over 15 minutes.

    • Heat the reaction mixture to 70-80 °C and maintain this temperature, with stirring, for 4-6 hours.

    • Monitor the reaction's progress using TLC (e.g., 10:1 Hexane:Ethyl Acetate).

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into 200 mL of ice-cold water to quench the reaction.[10]

    • Extract the aqueous mixture three times with diethyl ether (3 x 75 mL).[10]

    • Combine the organic layers and wash them sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted o-cresol, then with water (2 x 50 mL), and finally with brine (1 x 50 mL).[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Preparation:

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

    • Pack a glass chromatography column with the slurry.

    • Dissolve the crude product obtained from the synthesis in a minimal amount of dichloromethane or the eluent.

  • Elution:

    • Load the dissolved crude product onto the top of the silica gel column.

    • Begin eluting the column with a nonpolar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate in hexane from 0% to 5%).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene as an oil or solid.

IV. Visualizations

Diagram 1: Reaction Mechanism

The synthesis proceeds via a classic SN2 mechanism.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack o_cresol o-Cresol phenoxide Sodium o-cresoxide o_cresol->phenoxide NaH NaH (Base) NaH->phenoxide H2 H₂ (gas) phenoxide->H2 alkyl_halide 3-Chloro-1-phenylpropyl Halide (R-X) product 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene alkyl_halide->product NaX NaX (Salt) product->NaX phenoxide_sn2 Sodium o-cresoxide (Nucleophile) phenoxide_sn2->product Troubleshooting_Workflow start Low Product Yield Observed check_conditions Verify Anhydrous Conditions & Reagent Purity start->check_conditions elimination_check Check for Elimination By-product (TLC/NMR) start->elimination_check check_base Assess Base Activity & Stoichiometry check_conditions->check_base Conditions OK remedy_conditions Dry Solvents/Glassware, Use Pure Reagents check_conditions->remedy_conditions Moisture or Impurity Suspected check_temp Review Reaction Temperature & Time check_base->check_temp Base OK remedy_base Use Fresh, Active Base (e.g., new NaH) check_base->remedy_base Base Inactive or Stoichiometry Off check_lg Evaluate Leaving Group (LG) on Alkyl Halide check_temp->check_lg Reaction Stalled remedy_temp Optimize Temp (50-80°C) Increase Time, Monitor w/ TLC check_temp->remedy_temp Incomplete Reaction remedy_lg Switch to Better LG (Br, I, OTs) check_lg->remedy_lg Slow Reaction Rate elimination_remedy Lower Temperature, Use Less Bulky Base elimination_check->elimination_remedy Alkene Detected

Caption: Troubleshooting flowchart for low yield.

V. References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • Osunstate. (2025). Mastering The Williamson Ether Synthesis. [Link]

  • V.Nimc. (2025). Williamson Ether Synthesis Explained. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Google Patents. (n.d.). CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide.

  • Google Patents. (n.d.). WO2006037055A1 - Synthesis of atomoxetine hydrochloride.

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • CNR-IRIS. (2025). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Google Patents. (n.d.). CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution.

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • Google Patents. (n.d.). WO2006037055A1 - Synthesis of atomoxetine hydrochloride.

  • CNR-IRIS. (2025). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization of Some New 1-Phenyl (3-Chloro- 4-Methoxy, 2-Methoxy-5-Methyl)- 4(Substituted) Phenyl Benzene-Azo Acetyl Acetone-3,5-Dimethyl Pyrazoles. [Link]

  • IARC Publications. (n.d.). 3-Chloro-2-methylpropene. [Link]

  • IARC Publications. (n.d.). 3-CHLORO-2-METHYLPROPENE. [Link]

  • Chegg.com. (2020). Solved Answer: Given Reaction is williamson ether Synthesis. [Link]

  • Molbase. (n.d.). Atomoxetine hydrochloride Synthesis Route. [Link]

  • Google Patents. (n.d.). EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene.

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

  • Quora. (2024). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. [Link]

Sources

Troubleshooting

Troubleshooting poor separation in chiral HPLC of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene

Welcome to the technical support center for the chiral separation of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal enantiomeric separation for this specific analyte. Drawing upon established principles of chiral chromatography, this document provides in-depth troubleshooting guides and frequently asked questions to ensure robust and reproducible results.

Introduction: The Challenge of Separating 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene

The enantioselective analysis of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene is critical for understanding its pharmacological and toxicological profiles. Achieving baseline separation of its enantiomers, however, can be a significant challenge. The molecule's structural features—a single chiral center with phenyl, chloro-propoxy, and methyl-benzene groups—necessitate a highly selective chiral stationary phase (CSP) and carefully optimized mobile phase conditions. Poor separation can manifest as low resolution, peak tailing, or inconsistent retention times, all of which compromise analytical accuracy. This guide will systematically address these common issues.

Troubleshooting Guide: From Poor Resolution to Peak Tailing

Poor separation is a multifaceted problem. The following sections break down common symptoms, their probable causes, and provide logical, step-by-step solutions.

Problem 1: Poor to No Resolution (Rs < 1.5)

Low resolution is the most common issue in chiral method development, indicating that the chosen conditions do not provide sufficient differentiation between the enantiomers.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations[1]. The interactions between the analyte and the CSP—such as hydrogen bonding, π-π interactions, and steric hindrance—are what drive enantioseparation[2]. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used due to their broad applicability and are a logical starting point for this analyte[3][4].

    • Solution: Screen a variety of polysaccharide-based columns. A primary screening set often includes columns with different selectors, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate)[5]. The structural differences in these selectors can lead to vastly different selectivities for a given analyte[1].

  • Suboptimal Mobile Phase Composition: In normal-phase mode (the most common for polysaccharide CSPs), the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane) are paramount[6]. The alcohol competes with the analyte for polar interaction sites on the CSP, directly modulating retention and selectivity.

    • Solution: Systematically vary the alcohol modifier and its concentration. A typical starting point is 90:10 hexane:isopropanol. Create a method to test a range of compositions as detailed in the table below.

Hexane (%)Isopropanol (%)Expected Outcome
955Increased retention, may improve resolution if peaks were previously co-eluted.
9010Standard starting point.
8020Decreased retention, may improve peak shape.
7030Further decreased retention, may cause loss of resolution.
  • Incorrect Flow Rate: While flow rate primarily affects efficiency and analysis time, a rate that is too high can reduce the time available for interactions between the analyte and the CSP, leading to decreased resolution.

    • Solution: Optimize the flow rate. For a standard 4.6 mm ID analytical column, a flow rate of 1.0 mL/min is a good starting point. Try reducing the flow rate to 0.5-0.8 mL/min to see if resolution improves.

Problem 2: Peak Tailing or Asymmetry

Peak tailing can compromise resolution and lead to inaccurate integration and quantification.

Potential Causes & Solutions:

  • Secondary Interactions: Tailing is often caused by secondary, non-enantioselective interactions between the analyte and the stationary phase[7]. For neutral compounds like the one , this can be due to interactions with active sites on the silica support of the CSP.

    • Solution: Add a small amount of a competing agent to the mobile phase. For neutral or acidic compounds, adding a small percentage (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid can improve peak shape[8]. For basic compounds, an amine additive like diethylamine (DEA) is often used[8].

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion and tailing[9].

    • Solution: Reduce the sample concentration or injection volume. Perform a loading study by injecting a series of decreasing concentrations to find the optimal mass load for the column.

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause peak tailing for all peaks in the chromatogram[9].

    • Solution: If all peaks are tailing, try backflushing the column (if the manufacturer allows) to remove particulates from the inlet frit[9]. If this does not resolve the issue, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor chiral separations.

G cluster_0 Start: Poor Separation cluster_1 Phase 1: Initial Checks cluster_2 Phase 2: Symptom-Based Troubleshooting cluster_3 Phase 3: Solutions Start Observe Poor Separation (Rs < 1.5 or Tailing) CheckSystem Verify System Suitability (Pressure, Baseline Noise) Start->CheckSystem CheckMethod Confirm Method Parameters (Mobile Phase, Flow Rate) CheckSystem->CheckMethod PoorResolution Problem: Low Resolution CheckMethod->PoorResolution If peaks overlap PeakTailing Problem: Peak Tailing CheckMethod->PeakTailing If peaks are asymmetric OptimizeMP Optimize Mobile Phase (Vary % Alcohol) PoorResolution->OptimizeMP AddModifier Add Mobile Phase Modifier (e.g., 0.1% TFA) PeakTailing->AddModifier ChangeCSP Screen Different CSPs OptimizeMP->ChangeCSP If no improvement OptimizeTemp Adjust Column Temperature ChangeCSP->OptimizeTemp For fine-tuning ReduceLoad Decrease Sample Load AddModifier->ReduceLoad If tailing persists CheckColumn Inspect/Flush Column ReduceLoad->CheckColumn If all peaks tail

Caption: A logical workflow for troubleshooting common chiral HPLC separation issues.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect my chiral separation? A: Temperature is a critical parameter that can significantly influence enantioselectivity. Generally, lower temperatures increase the strength of interactions between the analyte and the CSP, which often leads to better resolution, albeit with longer retention times and higher backpressure[10]. However, the effect can be unpredictable; in some cases, increasing the temperature can improve resolution or even reverse the enantiomer elution order[11]. It is recommended to perform a temperature study (e.g., at 15°C, 25°C, and 40°C) to determine the optimal condition for your specific separation.

Q2: I have a good separation, but the retention times are too long. How can I speed up the analysis without losing resolution? A: To reduce retention time, you can increase the strength of the mobile phase by increasing the percentage of the alcohol modifier[12]. For example, moving from 10% to 15% isopropanol will decrease retention. However, this may also decrease resolution. A careful balance must be found. Alternatively, you can increase the flow rate, but this will reduce column efficiency and may also compromise resolution. A systematic approach is to first increase the modifier concentration in small increments (e.g., 2-3%) and then slightly increase the flow rate if necessary, while monitoring the resolution (Rs).

Q3: Can I use a mobile phase additive like TFA or DEA with any chiral column? A: It is crucial to consult the column manufacturer's guidelines before using additives. While additives are powerful tools for improving peak shape, some CSPs, particularly older "coated" polysaccharide phases, can be damaged by certain solvents and additives[13]. Modern "immobilized" or "covalently bonded" CSPs offer greater solvent compatibility and are generally more robust[6]. Always flush the column properly after using mobile phases containing additives.

Q4: My new column is not giving the same separation as my old one, even with the same method. What could be the cause? A: This issue, known as column-to-column variability, can be frustrating. It can sometimes be attributed to minor differences in manufacturing batches[14]. Another common cause is "column memory," where the column retains traces of additives from previous analyses, altering its selectivity[14]. To mitigate this, it is good practice to dedicate columns to specific methods or mobile phase types. Before use, ensure the new column is thoroughly equilibrated with the mobile phase (at least 10-20 column volumes)[15].

Experimental Protocol: Systematic Mobile Phase Optimization

This protocol outlines a step-by-step approach to optimize the mobile phase for the separation of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene on a polysaccharide-based CSP.

Objective: To achieve baseline resolution (Rs ≥ 1.5) with acceptable retention times and peak shape.

Materials:

  • Chiral Column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm)

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA)

  • Racemic standard of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene (1 mg/mL in mobile phase)

Procedure:

  • Initial Column Equilibration: Equilibrate the column with 90:10 (v/v) Hexane:IPA at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30 minutes).

  • Initial Injection: Inject 10 µL of the racemic standard and record the chromatogram. Calculate the resolution (Rs).

  • Vary Modifier Concentration (to increase resolution):

    • Decrease the IPA concentration to 5%.

    • Equilibrate the column with the new mobile phase (95:5 Hexane:IPA) for at least 15 minutes.

    • Inject the standard and record the results.

  • Vary Modifier Concentration (to decrease retention):

    • Increase the IPA concentration to 15% and then 20%.

    • For each composition, equilibrate the column for 15 minutes before injecting the standard.

  • Data Analysis: Compare the resolution, retention times, and peak asymmetry for each condition to determine the optimal mobile phase composition.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Péter, A., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. Retrieved from [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ResearchGate. (2014). How can I improve my chiral column resolution?. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Retrieved from [Link]

  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Chiral Technologies. (n.d.). What column should I use for my application?. Retrieved from [Link]

  • IntechOpen. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics and Beta-Adrenergics on the. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Chiral separation of Methyl phenyl sulfoxide II. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Introduction: The successful execution of any in vitro assay hinges on the reliable and consistent delivery of the test compound to the biological system. For hydrophobic molecules like rac 3-Chloro-1-phenyl-1-(2-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful execution of any in vitro assay hinges on the reliable and consistent delivery of the test compound to the biological system. For hydrophobic molecules like rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, which possesses aromatic rings and a halogen substituent, achieving and maintaining solubility in aqueous assay buffers is a critical, non-trivial challenge.[1][2] Compound precipitation can lead to inaccurate and irreproducible data, masking true biological activity and wasting valuable resources. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome solubility issues with this and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my compound in my final assay buffer, but the solution is cloudy and I see particles. What's happening?

A: This is a classic sign of your compound precipitating out of solution. Rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is predicted to be a lipophilic (hydrophobic) molecule, meaning it has poor solubility in water-based solutions like most assay buffers.[1][3] When you dilute your concentrated stock (likely in an organic solvent like DMSO) into the aqueous buffer, the compound is no longer stable and crashes out. This leads to an unknown and lower-than-intended final concentration in your assay, rendering any dose-response data unreliable.

Q2: What is the first and most critical step to ensure my compound is soluble?

A: The first step is always to prepare a high-concentration stock solution in an appropriate organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most common and effective choice for solubilizing nonpolar or poorly soluble polar molecules due to its amphipathic nature.[5]

  • Expert Insight: Start by preparing a 10 mM or higher stock solution in 100% high-purity, anhydrous DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. This concentrated stock is the cornerstone of your experimental dilutions. Visually inspect the stock solution against a light source to ensure there are no undissolved particulates.

Q3: What is a safe concentration of DMSO for my assay? I'm worried about solvent toxicity.

A: This is a crucial consideration, especially for cell-based assays. While DMSO is an excellent solvent, it can exhibit cytotoxic effects at higher concentrations.[6][7]

  • For Cell-Based Assays: A general rule of thumb is to keep the final concentration of DMSO in your assay below 0.5%, with many sensitive cell lines requiring it to be ≤0.1%.[8][9]

  • For Biochemical Assays: Enzyme or protein-based assays are often more tolerant, but DMSO concentrations above 1-2% can still denature proteins or directly interfere with the assay signal.

Always perform a "vehicle control" experiment where you add the same final concentration of DMSO (without your compound) to your assay to ensure the solvent itself does not impact the results.[8]

Q4: I've kept my final DMSO concentration low, but my compound still precipitates upon dilution. What's my next step?

A: If direct dilution fails, you need to employ solubility-enhancing excipients. The choice depends heavily on your assay type.

  • For Biochemical Assays (Enzyme, Protein-Binding): Non-ionic surfactants are an excellent choice. A very low concentration (e.g., 0.01% - 0.1%) of a surfactant like Tween-20 or Triton X-100 can prevent aggregation and precipitation by forming micelles that encapsulate the hydrophobic compound.[10][11]

  • For Cell-Based Assays: Surfactants can be disruptive to cell membranes. A better alternative is the use of cyclodextrins.[7][8] These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[12][13] They can form inclusion complexes with your compound, effectively shielding it from the aqueous environment and increasing its solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated derivative.[12]

Q5: Can the pH of my assay buffer affect the solubility of my compound?

A: Yes, absolutely. The solubility of compounds that are weak acids or bases can be highly dependent on pH.[15][16][17] While the structure of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane does not suggest it's a strong acid or base, subtle changes in pH can still influence solubility by affecting any potential for protonation or deprotonation.[18][19] If your assay allows, you can test a range of pH values (e.g., 6.5 to 8.0) to see if solubility improves. This is generally more applicable to biochemical assays where pH can be more freely adjusted than in cell culture, which requires a narrow physiological pH range.

Troubleshooting Workflow: A Step-by-Step Guide

When faced with a solubility issue, a systematic approach is key. The following workflow will guide you from initial stock preparation to advanced solubilization techniques.

Solubility_Workflow start Problem: Compound Precipitation in Assay Buffer stock_prep Step 1: Prepare High-Conc. Stock (e.g., 10-50 mM in 100% DMSO) start->stock_prep visual_check Visual Check: Is stock clear and fully dissolved? stock_prep->visual_check visual_check->stock_prep No (sonicate/warm) dilution dilution visual_check->dilution Yes precip_check Observe Dilution: Precipitation or Cloudiness? dilution->precip_check success Success! Proceed with Assay & Vehicle Control precip_check->success No troubleshoot Step 3: Advanced Solubilization Precipitation Occurs. Select strategy based on assay type. precip_check->troubleshoot Yes assay_type What is your assay type? troubleshoot->assay_type biochem Biochemical Assay (Enzyme, Protein, etc.) assay_type->biochem Biochemical cell_based Cell-Based Assay (Viability, Signaling, etc.) assay_type->cell_based Cell-Based surfactant Strategy A: Use Surfactants Add 0.01% Tween-20 or Pluronic F-68 to assay buffer before compound addition. biochem->surfactant cyclodextrin Strategy B: Use Cyclodextrins Prepare compound:cyclodextrin complex. (e.g., HP-β-CD) cell_based->cyclodextrin re_check Re-test Dilution: Precipitation or Cloudiness? surfactant->re_check cyclodextrin->re_check re_check->success No end_fail Issue Persists: Consider compound modification or alternative formulation. re_check->end_fail Yes

Caption: Decision workflow for troubleshooting compound solubility.

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated DMSO Stock Solution

This is the foundational step for all subsequent experiments.

  • Weigh Compound: Accurately weigh out a precise amount of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane powder (e.g., 2.61 mg). The molecular weight is 260.76 g/mol .[1]

  • Calculate Solvent Volume: To create a 10 mM stock solution, use the following calculation:

    • Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (2.61 mg / (10 mmol/L * 260.76 g/mol )) * 1,000,000 = 1000 µL (1 mL)

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilize: Vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Inspect and Store: Visually confirm the solution is completely clear. Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.[20][21][22] Store at -20°C or -80°C in a desiccated environment.[22]

Protocol 2: Solubilization Using Cyclodextrins (for Cell-Based Assays)

This protocol describes creating a compound-cyclodextrin inclusion complex.

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your final assay buffer (e.g., 5-10% w/v). Warm the solution slightly (to ~37°C) to aid dissolution.

  • Complexation: While vortexing the HP-β-CD solution, slowly add your concentrated DMSO stock of the compound. A molar ratio of 1:1 to 1:5 (compound:cyclodextrin) is a good starting point.

  • Equilibrate: Allow the mixture to shake or stir at room temperature for at least 1-2 hours (or overnight) to allow for efficient complex formation.

  • Sterilization & Use: Filter the final solution through a 0.22 µm syringe filter to sterilize it and remove any potential micro-precipitates before adding it to your cells.

  • Critical Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO in your experiment, as cyclodextrins themselves can sometimes have minor biological effects.[8]

Comparative Summary of Solubilization Methods

MethodMechanism of ActionProsConsBest For
Co-Solvents (DMSO) Increases the polarity of the bulk solvent, allowing it to dissolve hydrophobic solutes.[5]Simple, effective for stock solutions, well-characterized.Can be toxic to cells at >0.5%; can interfere with some assays.[6][7]Preparing high-concentration primary stock solutions.
Surfactants (Tween-20) Forms micelles that encapsulate hydrophobic molecules, keeping them dispersed in aqueous solution.[11][23]Highly effective at low concentrations (0.01-0.1%); low cost.Can disrupt cell membranes; may interfere with protein-protein interactions.Biochemical and acellular assays (e.g., ELISA, enzyme kinetics).
Cyclodextrins (HP-β-CD) Forms a host-guest inclusion complex, shielding the hydrophobic drug molecule from water.[12][13][14]Generally low cytotoxicity; can improve bioavailability.[8][12]Requires optimization of compound:CD ratio; can be more expensive.Cell-based assays, in vivo studies.
pH Adjustment Changes the ionization state of a weakly acidic or basic compound, which can dramatically alter its solubility.[16][17]Simple to implement if the assay is pH-tolerant.Not suitable for cell culture; can alter protein structure/function.Robust biochemical assays where pH can be varied.

References

  • National Center for Biotechnology Information (2024). 3-Chloropropiophenone. PubChem Compound Summary for CID 7824. Retrieved January 24, 2026, from [Link].

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 24, 2026, from [Link].

  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 26(23), 7249. [Link].

  • Beck-Broichsitter, M., et al. (2019). Effect of surfactant on the size and stability of PLGA nanoparticles encapsulating a protein kinase C inhibitor. International Journal of Pharmaceutics, 566, 642-651. [Link].

  • Forman, M. R., et al. (1999). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 13(1), 5-10. [Link].

  • Bergström, C. A. S., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. European Journal of Pharmaceutical Sciences, 153, 105492. [Link].

  • Ishikawa, M., & Hashimoto, Y. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 50(24), 5859–5869. [Link].

  • Bristol-Myers Squibb. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved January 24, 2026, from [Link].

  • Ma, N., et al. (2008). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. Biotechnology Progress, 24(5), 1101-1109. [Link].

  • ResearchGate. (2023). How to dissolve poorly insoluble drug into water with cyclodextrin? Retrieved January 24, 2026, from [Link].

  • National Center for Biotechnology Information (2024). 3-Chloro-1-phenylpropanol. PubChem Compound Summary for CID 572064. Retrieved January 24, 2026, from [Link].

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 24, 2026, from [Link].

  • Fiveable. pH and Solubility. AP Chemistry. Retrieved January 24, 2026, from [Link].

  • de Faria, C. M., et al. (2014). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 50(4), 665-677. [Link].

  • National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved January 24, 2026, from [Link].

  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. General Chemistry. Retrieved January 24, 2026, from [Link].

  • Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 2. Retrieved January 24, 2026, from [Link].

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 24, 2026, from [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved January 24, 2026, from [Link].

  • Dolomite Microfluidics. (2025). Best Surfactants for Microfluidic Droplet Generation. Retrieved January 24, 2026, from [Link].

  • Harvard Medical School. (n.d.). Essentials for High-Throughput Screening Operations. Retrieved January 24, 2026, from [Link].

  • PubMed. (1981). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Retrieved January 24, 2026, from [Link].

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved January 24, 2026, from [Link].

  • Holm, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1891–1898. [Link].

  • National Center for Biotechnology Information. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Retrieved January 24, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved January 24, 2026, from [Link].

  • National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved January 24, 2026, from [Link].

  • PubMed. (2008). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. Retrieved January 24, 2026, from [Link].

  • ResearchGate. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 24, 2026, from [Link].

  • PhytoTech Labs. Preparing Stock Solutions. Retrieved January 24, 2026, from [Link].

  • ChemBK. (2024). 3-CHLORO-1-PHENYL-1-PROPANOL. Retrieved January 24, 2026, from [Link].

Sources

Troubleshooting

Technical Support Center: Stability of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Welcome to the dedicated technical support guide for rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. This resource is designed for researchers, scientists, and drug development professionals to address and prevent the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. This resource is designed for researchers, scientists, and drug development professionals to address and prevent the oxidative degradation of this key chemical intermediate. Our goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity and stability of your compound throughout its lifecycle in your laboratory.

Introduction: The Challenge of Stability

rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a valuable building block, but its chemical structure, containing a benzylic ether linkage, presents a specific vulnerability to oxidative degradation. The benzylic hydrogen is particularly susceptible to radical abstraction, initiating a cascade of reactions that can compromise sample purity, impact reaction yields, and introduce confounding variables into your experiments. This guide provides a comprehensive framework for understanding, troubleshooting, and preventing these degradation pathways.

Part 1: The Mechanism of Oxidative Degradation

Understanding the "how" is critical to effective prevention. The primary route of degradation for this compound is a free-radical autoxidation process. The key point of weakness is the carbon-hydrogen bond that is both alpha to the ether oxygen and in a benzylic position. This position is activated towards hydrogen abstraction due to the resonance stabilization of the resulting radical.

The process can be broken down into three classical stages:

  • Initiation: An initiator, such as a trace peroxide impurity or UV light, abstracts the benzylic hydrogen, forming a resonance-stabilized carbon radical.

  • Propagation: This carbon radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then abstract a benzylic hydrogen from another molecule of the ether, forming a hydroperoxide and regenerating the carbon radical to continue the chain reaction.[1][2] This is the primary degradation cascade.

  • Termination: The reaction chain is terminated when two radicals combine.

The formed hydroperoxide is unstable and can decompose, especially when heated or in the presence of trace metals, leading to cleavage of the ether bond and the formation of primary degradation products such as benzaldehyde and 2-methylphenol .[3][4]

Visualizing the Degradation Pathway

The following diagram illustrates the key steps in the oxidative degradation of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_decomposition Decomposition A rac 3-Chloro-1-phenyl-1- (2-methylphenoxy)propane B Resonance-Stabilized Benzylic Radical A->B H• abstraction (Initiator, light, heat) C Peroxyl Radical B->C + O2 D Hydroperoxide Intermediate C->D + Another Ether Molecule D->B - Regenerated Benzylic Radical E Benzaldehyde D->E Cleavage (Heat, trace metals) F 2-Methylphenol D->F Cleavage G Other Products D->G Further reactions

Caption: Proposed oxidative degradation pathway.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter, providing a logical workflow from problem identification to resolution.

Observed Problem Potential Cause & Explanation Recommended Actions & Solutions
Appearance of new, unexpected peaks in HPLC/GC analysis, especially peaks corresponding to benzaldehyde or 2-methylphenol. Oxidative Degradation: This is the most direct evidence of compound degradation. The hydroperoxide intermediate has likely formed and decomposed, cleaving the benzylic ether bond.1. Confirm Identity: Use LC-MS or GC-MS to confirm the mass of the impurities and match them to potential degradants. 2. Implement Inert Atmosphere: Immediately begin handling and storing the compound under an inert atmosphere (Nitrogen or Argon) to prevent further O₂ exposure. See Protocol 1 . 3. Add Antioxidant: For long-term storage or for reactions run at elevated temperatures, add a radical-scavenging antioxidant like BHT or Vitamin E. See Protocol 2 . 4. Repurify: If the purity has dropped significantly, repurify the material by column chromatography or recrystallization, and store the purified material under inert gas with an antioxidant.
A gradual yellowing of the compound, which is initially a pale yellow oil. Formation of Oxidized Species: Color change is often an early indicator of oxidation. While the primary degradants may be colorless, secondary reactions can produce colored polymeric or conjugated species.1. Analytical Check: Run an analytical check (e.g., TLC, HPLC) to quantify the level of impurity. 2. Review Storage Conditions: Ensure the compound is stored at a low temperature (2-8 °C), protected from light, and under an inert atmosphere.[5][6] 3. Solvent Purity: If the compound is in solution, ensure the solvent was deoxygenated before use. Dissolved oxygen is a key reactant. See Protocol 1, Part B .
Inconsistent reaction yields or formation of unexpected byproducts when using the compound as a starting material. Degradant Interference: The degradation products (e.g., benzaldehyde) can interfere with subsequent chemical transformations. Aldehydes are reactive functional groups that can participate in side reactions.1. Purity Assay: Always perform a purity check (e.g., qNMR, HPLC with a standard) on your starting material before beginning a reaction, especially if it has been stored for some time. 2. Use Fresh Material: If degradation is suspected, use a freshly purified or newly acquired batch of the compound. 3. Prophylactic Stabilization: Adopt a standard practice of storing all batches of this compound with an added antioxidant (e.g., 100 ppm BHT) and under nitrogen.
Precipitate formation in a solution of the compound during storage. Polymerization/Insolubility of Degradants: Advanced degradation can lead to the formation of higher molecular weight, less soluble byproducts.1. Isolate and Analyze: Isolate the precipitate and attempt to characterize it (e.g., by NMR, MS) to confirm it is derived from the parent compound. 2. Discard and Replace: In cases of significant precipitation, it is often most efficient to discard the batch and obtain fresh material, implementing rigorous preventative storage measures from the outset.
Troubleshooting Workflow: Identifying Unknown Impurities

If you detect an unknown impurity, follow this logical workflow to identify and mitigate the issue.

G A Problem: Unknown peak in HPLC/GC B Step 1: Characterize Impurity (LC-MS, GC-MS, High-Res MS) A->B C Does mass match a predicted degradant? (e.g., Benzaldehyde, 2-Methylphenol, Hydroperoxide) B->C D Yes C->D  Yes E No C->E  No   F Impurity is likely from oxidative degradation. D->F G Impurity may be from synthesis (starting materials, byproducts) or external contamination. E->G H Step 2: Implement Corrective Actions - Repurify material - Store under inert gas (Protocol 1) - Add antioxidant (Protocol 2) - Use deoxygenated solvents F->H I Step 2: Review Synthesis Route - Analyze starting materials - Check reaction conditions - Review workup/purification G->I J Step 3: Monitor Stability - Re-analyze material after 1 week - Confirm absence of new peaks H->J

Caption: Workflow for troubleshooting unknown impurities.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane?

    • A: For maximum stability, the compound should be stored as a neat oil or in a deoxygenated solvent at 2-8 °C , in an amber vial to protect from light, and under an inert atmosphere of nitrogen or argon.[7] The container should be sealed with a cap containing a chemically resistant septum or a PTFE-lined cap.

  • Q2: Is an inert atmosphere necessary if I store the compound in the freezer?

    • A: Yes. While low temperatures slow down the rate of chemical reactions, they do not stop the ingress of oxygen. Each time the container is opened, fresh oxygen is introduced. For long-term stability and to prevent initiation of the radical chain, an inert atmosphere is strongly recommended even for cold storage.

  • Q3: Which antioxidant is better, BHT or Vitamin E (α-tocopherol)?

    • A: Both are excellent radical scavengers.

      • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is highly effective and widely used. It is very soluble in non-polar organic solvents. A typical concentration for stabilization is 0.01-0.1% (100-1000 ppm).[6][8]

      • α-Tocopherol (Vitamin E): A natural, highly effective antioxidant. It is also soluble in most organic solvents.[9] A common concentration for stabilizing polymers is in the range of 100-300 ppm.[1][10]

      • Choice: For most laboratory applications, BHT is a cost-effective and proven choice. If your downstream application has restrictions on synthetic phenols, Vitamin E is an excellent alternative.

  • Q4: I need to heat my compound in a reaction. What special precautions should I take?

    • A: Heating significantly accelerates oxidative degradation. It is imperative to run the reaction under a positive pressure of an inert gas (N₂ or Ar). Furthermore, the solvent used for the reaction should be thoroughly deoxygenated before use by sparging with an inert gas for 20-30 minutes.[11][12] Adding a small amount of a high-boiling antioxidant like BHT to the reaction mixture can also be beneficial if it does not interfere with your chemistry.

  • Q5: Can I use a rotary evaporator to concentrate a solution of this compound?

    • A: Yes, but with caution. A rotary evaporator places the compound under reduced pressure and heat, which can accelerate the decomposition of any pre-formed hydroperoxide peroxides. While the reduced pressure removes oxygen, the risk comes from concentrating peroxides that may have already formed in the solution. It is best practice to ensure the solution has been protected from oxygen prior to concentration. If you suspect peroxide formation, do not concentrate to dryness.

Part 4: Experimental Protocols

Protocol 1: Inert Gas Handling for Reaction and Storage

This protocol ensures that the compound is not exposed to atmospheric oxygen.

A. Preparing a Vessel for Storage or Reaction:

  • Drying: Oven-dry all glassware (e.g., round-bottom flask, vial) at 125 °C for at least 4 hours to remove adsorbed moisture.

  • Assembly: Assemble the glassware while still warm and immediately cap with a rubber septum or PTFE-lined cap.

  • Purging: Insert a needle connected to a source of inert gas (Nitrogen or Argon) and a second "exit" needle. Flush the vessel with a gentle stream of gas for 5-10 minutes to displace all the air.

  • Final State: Remove the exit needle first, then the gas inlet needle. The vessel is now under a positive pressure of inert gas.

B. Deoxygenating Solvents by Sparging:

  • Setup: Transfer the required volume of solvent to a flask prepared as in Part A.

  • Sparging: Insert a long needle connected to an inert gas source so that the tip is submerged below the liquid surface. Insert a short exit needle that does not touch the liquid.

  • Duration: Bubble the inert gas through the solvent for approximately 1 minute per 5 mL of solvent, or until bubbling is vigorous for 20-30 minutes for larger volumes.[13]

  • Completion: Remove the sparging needle from the liquid (but keep it in the headspace) before turning off the gas flow to prevent solvent from being drawn back into the gas line.

Protocol 2: Screening and Selection of an Antioxidant

This protocol helps determine the effectiveness of an antioxidant for your specific application.

  • Stock Solutions: Prepare stock solutions of BHT and α-tocopherol (e.g., 10 mg/mL) in a deoxygenated solvent compatible with your compound (e.g., ethanol, ethyl acetate).[14][15]

  • Sample Preparation: Prepare three small samples of your rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (e.g., 100 mg in 1 mL of solvent in separate vials):

    • Sample A: Control (no antioxidant)

    • Sample B: Add BHT stock to a final concentration of 100 ppm (0.01%).

    • Sample C: Add α-tocopherol stock to a final concentration of 200 ppm (0.02%).

  • Forced Degradation (Stress Test):

    • Leave the vials open to the air on a benchtop, protected from direct sunlight, for a set period (e.g., 24, 48, 72 hours).

    • Alternatively, for an accelerated test, heat the samples at a controlled temperature (e.g., 40-50 °C) for a shorter period (e.g., 8-12 hours).

  • Analysis: At each time point, take a small aliquot from each sample and analyze by HPLC or GC.

  • Evaluation: Compare the chromatograms. The most effective antioxidant will be the one that shows the least formation of degradation peaks (e.g., benzaldehyde) compared to the control sample.

Recommended Antioxidant Concentrations
AntioxidantTypical Concentration RangeSolubility Notes
BHT 0.01% - 0.2% (100 - 2000 ppm)Freely soluble in hydrocarbons and most organic solvents. Sparingly soluble in ethanol.[16][17]
α-Tocopherol 0.01% - 0.05% (100 - 500 ppm)Miscible with ethanol, ether, acetone, and vegetable oils. Insoluble in water.[9]

References

  • Butylated hydroxytoluene. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Russell, G. A., & DeBoer, C. (1963). Substitutions at Saturated Carbon-Hydrogen Bonds Utilizing Molecular Bromine or Bromotrichloromethane.Journal of the American Chemical Society, 85(20), 3136-3139.
  • Chiang, Y., Kresge, A. J., & Schepp, N. P. (1998). Solubilities of BHT in various solvents.Journal of the American Chemical Society, 120(28), 7173-7176.
  • ANTIOXIDANT BHT. (n.d.). Ataman Kimya. Retrieved January 25, 2026, from [Link]

  • Saito, I., & Matsuura, T. (2019). Indium-Mediated Synthesis of Benzylic Hydroperoxides.Organic Letters, 21(12), 4656-4660.
  • Shalmashi, A., & Golmohammad, F. (2010). Solubility of Vitamin E (α-Tocopherol) and Vitamin K3 (Menadione) in Ethanol−Water Mixture.
  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Anstey, M. (2019, July 30). Sparging a Solvent [Video]. YouTube. [Link]

  • Al-Malaika, S. (2000). Vitamin E: An effective biological antioxidant for polymer stabilisation.Polymers and Polymer Composites, 8(8), 537-542.
  • Anbar, M., & Guttmann, S. (1962). A Critical Review of H-Atom Transfer in the Liquid Phase: Chlorine Atom, Alkyl, Trichloromethyl, Alkoxy, and Alkylperoxy Radicals.
  • Del Giacco, T., Lipparoni, L., Ranchella, M., Rol, C., & Sebastiani, G. V. (2001). Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt.Journal of the Chemical Society, Perkin Transactions 2, (10), 1802-1807.
  • How To: Degas Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 25, 2026, from [Link]

  • Scientific Committee on Consumer Safety. (2021). Opinion on Butylated Hydroxytoluene (BHT). European Commission. [Link]

  • Hesketh, J., Cooling, P., & Turnbull, A. (2015). Validation of oxygen purge techniques for stress corrosion cracking tests.
  • Le, T. H., & Yudin, A. K. (2021).
  • Park, S., & Roy, M. (2019). Section 5.4 Title: Degassing Solvents. Berry Group, University of Wisconsin-Madison.
  • Al-Malaika, S. (2000). Vitamin E: an effective biological antioxidant for polymer stabilisation.Polymers and Polymer Composites, 8(8), 537-542.
  • Berkessel, A., & Vogl, N. (2006). Product Class 3: Benzylic Hydroperoxides.Science of Synthesis, 38, 141-170.
  • α-Tocopherol. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Leonard, M. S. (2013, October 29). Autoxidation of Ethers [Video]. YouTube. [Link]

  • Ch4 : Selectivity. (n.d.). University of Calgary. Retrieved January 25, 2026, from [Link]

  • Yilmaz, U. T., & Soylak, M. (2011). Simultaneous spectrophotometric determination of phenolic antioxidant (BHA and BHT) concentrations in pharmaceutical preparations and chewing gums using the H-point standard addition method.Journal of the Serbian Chemical Society, 76(8), 1125-1136.
  • Reddy, D. S., & Judd, W. R. (2007). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters.The Journal of Organic Chemistry, 72(19), 7434-7436.
  • Purging (blanketing) process vessels and piping from oxygen. (2020, September 23). Web Calculation Framework. [Link]

  • Troubleshooting Sample Preparation. (2016, February 1). LCGC International. [Link]

  • Lee, M. K., & Lin, S. D. (1997). Vitamin E based stabilizer components in HDPE polymer.Journal of Applied Polymer Science, 65(10), 1959-1966.
  • Inerting, purging, sparging, pressure transfer in pharma/biotech. (n.d.). Linde Gas. Retrieved January 25, 2026, from [Link]

  • de Jonge, C. R. H. I., & Al, E. (1971). Decomposition of Organic Hydroperoxides.
  • Hesketh, J., Cooling, P., & Turnbull, A. (2015). Validation of oxygen purge techniques for stress corrosion cracking tests.
  • Degassing solvents. (n.d.). University of York, Chemistry Teaching Labs. Retrieved January 25, 2026, from [Link]

  • Silver, J. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. [Link]

  • Niki, E., & Abe, K. (2019). CHAPTER 1: Vitamin E: Structure, Properties and Functions. In Vitamin E: Chemistry and Nutritional Benefits (pp. 1-11). Royal Society of Chemistry.
  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

  • Ch4 : Selectivity. (n.d.). University of Calgary. Retrieved January 25, 2026, from [Link]

  • Qian, S. Y., & Buettner, G. R. (2000). Mechanism of metal-independent decomposition of organic hydroperoxides and formation of alkoxyl radicals by halogenated quinones.Proceedings of the National Academy of Sciences, 97(16), 8827-8832.
  • Kamal-Eldin, A., & Appelqvist, L. Å. (1996). Analysis of Tocopherols and Tocotrienols by HPLC.Lipids, 31(7), 671-701.
  • Leonard, M. S. (2013, October 29). Autoxidation of Ethers [Video]. YouTube. [Link]

  • Nitrogen Purging for Pipelines and Storage Tanks. (n.d.). Oxygen Service Company. Retrieved January 25, 2026, from [Link]

  • Impurity Synthesis And Identification. (n.d.). SpiroChem. Retrieved January 25, 2026, from [Link]

  • Hiatt, R. R., & Bartlett, P. D. (1959). THE INDUCED DECOMPOSITION OF tert-BUTYL HYDROPEROXIDE.Canadian Journal of Chemistry, 37(2), 234-241.
  • Li, Y., et al. (2022).
  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Retrieved January 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Best Practices for Handling and Storage of Light- and Moisture-Sensitive Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical, field-proven advice for the successful handling a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical, field-proven advice for the successful handling and storage of light- and moisture-sensitive compounds. Our goal is to equip you with the knowledge to mitigate risks, ensure experimental reproducibility, and maintain the integrity of your valuable materials.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • What makes a compound sensitive to light or moisture?

    • How do I identify if my compound is light- or moisture-sensitive?

    • What are the primary storage options for these sensitive compounds?

    • Can I store a moisture-sensitive compound in a standard refrigerator or freezer?

    • What is the best way to handle a photosensitive compound in the lab?

  • Troubleshooting Guide: Common Issues & Solutions

    • Problem: My reaction yield is consistently low, and I suspect my reagent has degraded.

    • Problem: I observed a color change or precipitation in my stored liquid reagent.

    • Problem: After withdrawing a liquid reagent from a septum-sealed bottle, the remaining reagent degraded quickly.

    • Problem: My solid compound has become clumpy and difficult to handle. .

  • Experimental Protocols & Workflows

    • Protocol 1: Weighing and Dispensing a Solid in an Inert Atmosphere Glovebox

    • Protocol 2: Transferring a Liquid Reagent via Syringe Under an Inert Gas Counterflow

  • References

Frequently Asked Questions (FAQs)

Q1: What makes a compound sensitive to light or moisture?

A1: The sensitivity of a compound to light or moisture is rooted in its chemical structure and electronic properties.

  • Moisture Sensitivity: Many compounds are reactive towards water through hydrolysis. This is common in organometallics (like Grignard reagents and organolithiums), metal hydrides, and certain inorganic halides.[1] These compounds often have highly polarized bonds or vacant orbitals that are readily attacked by the lone pairs of electrons on the oxygen atom in water. This can lead to decomposition of the reagent and the formation of undesired byproducts.[2][3] Some compounds are hygroscopic, meaning they readily absorb moisture from the atmosphere, which can lead to aggregation or degradation over time.[2][4]

  • Light Sensitivity (Photosensitivity): Photosensitive compounds possess chromophores that absorb light at specific wavelengths (typically in the UV or visible range).[5] This absorption of energy can excite the molecule to a higher energy state, leading to various photochemical reactions such as isomerization, cyclization, or photodegradation.[6] These reactions can result in a loss of potency, the formation of impurities, or a complete change in the compound's properties.[5][7]

Q2: How do I identify if my compound is light- or moisture-sensitive?

A2: The primary and most reliable source of this information is the Safety Data Sheet (SDS) provided by the manufacturer, specifically under the "Handling and Storage" section.[2] Additionally, look for specific hazard pictograms on the product label. The product packaging itself can be an indicator; for instance, compounds packaged in amber vials or under an inert gas atmosphere are likely sensitive.[2]

Q3: What are the primary storage options for these sensitive compounds?

A3: The appropriate storage method depends on the degree of sensitivity and the nature of the compound.

Storage MethodBest ForKey Considerations
Glovebox (Dry Box) Highly air- and moisture-sensitive compoundsProvides a continuously purged inert atmosphere (e.g., nitrogen or argon) with very low oxygen and moisture levels.[1][8][9] Ideal for long-term storage and manipulation.[2][10]
Desiccator Moderately moisture-sensitive, non-volatile solidsMaintains a dry atmosphere using a desiccant (e.g., anhydrous CaCl₂, silica gel).[4][11][12] Can be placed in a refrigerator if the compound is also temperature-sensitive.[13]
Schlenk Flasks/Tubes Air- and moisture-sensitive solids and liquids for reactions or short- to medium-term storageAllows for storage under a static vacuum or positive pressure of an inert gas.[10][13]
Amber Vials/Bottles Light-sensitive compoundsThe amber-colored glass blocks UV and other harmful wavelengths of light.[2][4]
Septum-Sealed Bottles (e.g., Sure/Seal™) Air- and moisture-sensitive liquids and solutionsAllows for the removal of the contents via syringe or cannula without exposing the bulk material to the atmosphere.[14]
Q4: Can I store a moisture-sensitive compound in a standard refrigerator or freezer?

A4: Yes, but with extreme caution. Storing a container at low temperatures can create a negative pressure inside as the internal atmosphere cools and contracts.[13] If the seal is not perfect, this can actively pull moist air into the container. Furthermore, when you remove the cold container from the refrigerator or freezer, condensation will form on the outside and can be introduced into the container when it is opened.[3][13]

Best Practice:

  • Always allow the container to warm to room temperature before opening it.[15]

  • For highly sensitive materials, place the primary container inside a larger, sealed container (like a desiccator or a sealed bag with desiccant) before refrigerating or freezing.[13][16]

Q5: What is the best way to handle a photosensitive compound in the lab?

A5: Minimize exposure to light, particularly UV and blue light.[5]

  • Work in a dimly lit area or use a darkroom with appropriate safelights (e.g., red or yellow light, depending on the compound's absorption spectrum).[17]

  • Wrap glassware and containers with aluminum foil or use amber-colored labware.[4]

  • Prepare solutions and aliquots in a way that minimizes the time they are exposed to light.

Troubleshooting Guide: Common Issues & Solutions

Problem: My reaction yield is consistently low, and I suspect my reagent has degraded.
  • Probable Cause: The reagent has likely been compromised by exposure to air, moisture, or light. For liquid reagents, particularly those in septum-sealed bottles, repeated punctures of the septum can create a pathway for atmospheric contaminants.[13] For solids, improper storage or handling may have introduced moisture.

  • Solution & Causal Logic:

    • Verify Reagent Activity: Before running a critical reaction, it's often wise to perform a small-scale test reaction or titrate the reagent (e.g., organolithiums) to determine its active concentration.[4]

    • Improve Transfer Technique: When using septum-sealed bottles, always introduce a positive pressure of a dry, inert gas (like argon or nitrogen) through a needle before withdrawing the liquid with a syringe.[13][14] This prevents the creation of a partial vacuum that would pull in moist air.[14]

    • Inspect Storage Conditions: Ensure that the compound is stored according to the manufacturer's recommendations. For hygroscopic solids, consider drying a portion under vacuum before use, provided the compound is thermally stable.[4]

Problem: I observed a color change or precipitation in my stored liquid reagent.
  • Probable Cause: This is a clear visual indicator of decomposition. The color change is likely due to the formation of degradation products, and precipitation can occur if the degradation products are insoluble in the solvent. This is often initiated by exposure to air or moisture.

  • Solution & Causal Logic:

    • Do Not Use: The reagent is likely no longer suitable for use and should be disposed of according to your institution's safety guidelines. Using a partially decomposed reagent will lead to unpredictable results and potential side reactions.

    • Review Handling Procedures: This event should trigger a review of your lab's handling procedures. Were syringes and needles properly dried before use?[8] Was a proper inert gas counterflow maintained during transfer?[18]

    • Consider Aliquoting: For frequently used reagents, consider transferring the contents of a large bottle into several smaller, properly sealed vials under an inert atmosphere. This minimizes the number of times the main stock is accessed.

Problem: After withdrawing a liquid reagent from a septum-sealed bottle, the remaining reagent degraded quickly.
  • Probable Cause: The septum has likely been compromised, or an improper transfer technique was used. Each puncture can compromise the seal, and if a vacuum was created during withdrawal, moist air was inevitably introduced.[14]

  • Solution & Causal Logic:

    • Use a Needle Through the Same Hole: When re-accessing a septum, try to insert the needle through the existing puncture hole to minimize further damage.[8]

    • Employ a "Gas Blanket": As illustrated in the diagram below, use a two-needle system. One needle is connected to a source of dry, inert gas (e.g., a balloon or a Schlenk line) to maintain a slight positive pressure, while the other is used for withdrawing the liquid.[13]

    • Parafilm is Not a Long-Term Solution: While wrapping the cap with parafilm is a common practice, it is not a substitute for a proper seal, especially for highly sensitive reagents.[4]

Problem: My solid compound has become clumpy and difficult to handle.
  • Probable Cause: The compound is hygroscopic and has absorbed moisture from the atmosphere, causing the particles to agglomerate.[2]

  • Solution & Causal Logic:

    • Drying: If the compound is thermally stable, it can be dried in a vacuum oven at a suitable temperature or in a vacuum desiccator.

    • Improved Storage: Store the compound in a desiccator or a glovebox.[4][10] For very sensitive materials, storing them in a Schlenk flask under vacuum or inert gas is a robust solution.[13]

    • Inert Atmosphere Handling: Weighing and handling should be done under a stream of inert gas or, ideally, inside a glovebox to prevent moisture uptake during manipulation.[18]

Experimental Protocols & Workflows

Protocol 1: Weighing and Dispensing a Solid in an Inert Atmosphere Glovebox

This protocol outlines the standard procedure for handling a highly air- and moisture-sensitive solid inside a glovebox.

  • Preparation: Ensure all necessary items (spatulas, weigh boats, vials, balance) are inside the glovebox antechamber.

  • Antechamber Purge: Evacuate and refill the antechamber with the glovebox's inert gas (e.g., nitrogen or argon) for at least three cycles to remove atmospheric contaminants.

  • Transfer to Glovebox: Once the purge is complete, open the inner antechamber door and move the items into the main glovebox chamber.

  • Equilibration: Allow the container of the sensitive compound to equilibrate to the glovebox atmosphere for several minutes before opening.

  • Weighing: Place a weigh boat on the balance and tare it. Carefully open the compound's container and use a clean spatula to transfer the desired amount of solid to the weigh boat.

  • Sealing: Securely close the compound's container. Transfer the weighed solid to the reaction vessel or a pre-tared vial and seal it.

  • Cleanup: Clean any spills within the glovebox. Prepare all items for removal through the antechamber.

Workflow: Decision Logic for Handling Sensitive Solids

G start Start: Have a sensitive solid is_highly_sensitive Is it highly pyrophoric or extremely moisture-sensitive? start->is_highly_sensitive use_glovebox Use Glovebox for all manipulations is_highly_sensitive->use_glovebox Yes is_moderately_sensitive Is it moderately moisture-sensitive? is_highly_sensitive->is_moderately_sensitive No is_light_sensitive Is it also light-sensitive? use_glovebox->is_light_sensitive use_desiccator Store in desiccator. Weigh quickly in open air. is_moderately_sensitive->use_desiccator No use_inert_gas_stream Weigh under inert gas stream (e.g., on Schlenk line). is_moderately_sensitive->use_inert_gas_stream Yes use_desiccator->is_light_sensitive use_inert_gas_stream->is_light_sensitive amber_vials Use amber vials and minimize light exposure. is_light_sensitive->amber_vials Yes end Proceed with experiment is_light_sensitive->end No amber_vials->end

Caption: Decision tree for handling sensitive solids.

Protocol 2: Transferring a Liquid Reagent via Syringe Under an Inert Gas Counterflow

This protocol describes the "Sure/Seal™" technique for safely transferring air- and moisture-sensitive liquids.

  • Glassware Preparation: Ensure the receiving flask is properly dried (e.g., flame-dried under vacuum or oven-dried) and under a positive pressure of inert gas (e.g., connected to a Schlenk line).[8][10] The syringe and needle should also be oven-dried and cooled in a desiccator or under a stream of inert gas.[8]

  • Prepare for Transfer: Clamp the reagent bottle securely. Insert a needle connected to a source of inert gas (e.g., a balloon filled with argon or a line from the manifold) through the septum, ensuring the needle tip is in the headspace, not in the liquid.

  • Withdraw Reagent: Insert a second, long needle attached to the dried syringe through the septum. The needle tip should be below the surface of the liquid.

  • Perform Transfer: Slowly pull back the plunger to draw the desired volume of liquid into the syringe. The inert gas from the first needle will replace the volume of the withdrawn liquid, maintaining a positive pressure and preventing air ingress.[14]

  • Remove Syringe: Once the desired volume is obtained, withdraw the syringe and needle from the reagent bottle. Immediately insert the needle into the receiving flask (through its septum) and dispense the liquid.

  • Cleanup: Remove both needles from the reagent bottle. It is good practice to rinse the syringe and needles with a suitable quenching solvent immediately.

Workflow: Inert Gas Syringe Transfer

G cluster_0 Reagent Bottle cluster_1 Receiving Flask (under inert gas) a 1. Insert inert gas needle into headspace b 2. Insert syringe needle into liquid a->b c 3. Withdraw liquid. Inert gas backfills. b->c d 4. Withdraw syringe from reagent bottle c->d Transfer e 5. Insert syringe into receiving flask d->e f 6. Dispense liquid e->f

Caption: Workflow for transferring a sensitive liquid.

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Retrieved from [Link]

  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Proper Use of a Desiccator. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Illustrated guides designed to help you master air and moisture-sensitive chemistry. Retrieved from [Link]

  • Bry-Air. (n.d.). Optimal Film Storage Solution to Protect Photosensitive Material. Retrieved from [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]

  • ResearchGate. (2015). What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals?. Retrieved from [Link]

  • Reddit. (n.d.). How to store temperature and moisture-sensitive compounds?. Retrieved from [Link]

  • Supreme Science. (2014). How to Use a Schlenk Line [Video]. YouTube. Retrieved from [Link]

  • Camlab. (n.d.). A simple guide to desiccators. Retrieved from [Link]

  • ICH. (2003). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]

  • Boston Lab Supply. (n.d.). What We Know About Desiccators. Retrieved from [Link]

  • Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. ACS Publications. Retrieved from [Link]

  • Wired Chemist. (n.d.). Using a Desiccator. Retrieved from [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Setting up a Schlenk line. Retrieved from [Link]

  • PubMed. (2010). [Review of the stability of photosensitive medications]. Retrieved from [Link]

  • University of Wisconsin–Madison, Environment, Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]

  • Boston Med Supply. (2025). Laboratory Desiccators: Uses, Types, and Sample Protection Explained. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Atomoxetine Precursors: The Strategic Role of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

For Researchers, Scientists, and Drug Development Professionals Atomoxetine, marketed as Strattera, is a selective norepinephrine reuptake inhibitor pivotal in the management of Attention Deficit Hyperactivity Disorder (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Atomoxetine, marketed as Strattera, is a selective norepinephrine reuptake inhibitor pivotal in the management of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its synthesis, a cornerstone of its pharmaceutical production, relies on the efficient and strategic selection of chemical precursors. This guide provides an in-depth comparison of various synthetic routes to Atomoxetine, with a particular focus on the utility and performance of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane as a key intermediate.

The Central Intermediate: rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

The synthesis of Atomoxetine often converges on the formation of the crucial ether linkage and the installation of the terminal methylamine group. The precursor rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane represents a strategic point in this synthesis, as it contains the core scaffold of Atomoxetine, lacking only the final amination step.

Synthesis Pathway and Mechanistic Insights

The preparation of this key chloro-intermediate is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. A common and industrially relevant approach begins with propiophenone derivatives.

Causality Behind Experimental Choices: The selection of starting materials and reagents is dictated by a balance of reactivity, cost, and scalability. The use of a chiral reducing agent in the initial step, for instance, is a critical decision that influences the enantiomeric purity of the final product, a crucial factor for a drug's therapeutic efficacy and safety.

Visualizing the Synthesis Workflow

The following diagram illustrates a typical synthetic sequence leading to rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane and its subsequent conversion to Atomoxetine.

G cluster_0 Synthesis of the Chloro-Intermediate cluster_1 Final Amination to Atomoxetine Propiophenone 3-Chloropropiophenone Chiral_Alcohol (R)-3-Chloro-1-phenyl-1-propanol Propiophenone->Chiral_Alcohol Asymmetric Reduction (e.g., CBS Catalyst, Borane) Ether_Intermediate (R)-1-Phenyl-1-(2-methylphenoxy)propan-3-ol Chiral_Alcohol->Ether_Intermediate Williamson Ether Synthesis (o-cresol, Base) Chloro_Intermediate rac-3-Chloro-1-phenyl-1- (2-methylphenoxy)propane Ether_Intermediate->Chloro_Intermediate Chlorination (e.g., SOCl2, PCl5) Atomoxetine (R)-Atomoxetine Chloro_Intermediate->Atomoxetine Nucleophilic Substitution (Methylamine)

Caption: Synthetic pathway to Atomoxetine via the chloro-intermediate.

Alternative Precursors in Atomoxetine Synthesis

While the route via rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is prominent, several other precursors and synthetic strategies have been developed. Understanding these alternatives is crucial for process optimization and intellectual property navigation.

Route A: Starting from 3-Phenyl-chloropropylamine

An early route patented by Eli Lilly and Company involves the bromination of 3-phenyl-chloropropylamine using N-bromosuccinimide (NBS), followed by condensation with o-cresol and subsequent amination with methylamine.[3][4]

  • Advantages: This is a relatively direct approach.

  • Disadvantages: The use of NBS requires careful handling due to its corrosive and sensitive nature.[3] The workup can involve high-vacuum distillation at high temperatures, which is challenging on an industrial scale.[3] The final amination step often requires harsh conditions, such as high temperatures.[3]

Route B: The Mannich Reaction Approach

This pathway begins with a Mannich reaction of a substituted acetophenone to form a β-aminoketone.[5] This intermediate is then reduced to the corresponding amino alcohol, which is subsequently converted to the final product through etherification and other functional group manipulations.

  • Advantages: This route often provides good yields in the initial Mannich reaction.[5]

  • Disadvantages: The reduction of the β-aminoketone can sometimes lead to side products. The overall synthesis can be lengthy, involving multiple protection and deprotection steps.

Route C: Nucleophilic Aromatic Substitution on a Chiral Alcohol

A commercially favored process involves the asymmetric reduction of 3-chloropropiophenone to the chiral alcohol, (R)-3-chloro-1-phenyl-1-propanol.[6][7] This alcohol can then be used in a nucleophilic aromatic substitution reaction to form the desired ether linkage.

  • Advantages: This method allows for the early introduction of chirality with high enantiomeric excess.[6][7] It avoids some of the harsh reagents used in other routes.

  • Disadvantages: The nucleophilic aromatic substitution step can be challenging and may require specific catalysts or activated aromatic systems.[8]

Comparative Analysis of Atomoxetine Precursors

The choice of a synthetic route and its corresponding precursors is a multifactorial decision. The following table provides a comparative overview of the key performance indicators for the different approaches.

Parameter Route via rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane Route A (from 3-Phenyl-chloropropylamine) Route B (Mannich Reaction) Route C (Nucleophilic Aromatic Substitution)
Overall Yield Moderate to HighModerateModerate to HighHigh
Purity/Impurity Profile Good, with potential for olefinic impurities if not controlled.[9]Can be challenging to purify due to harsh reaction conditions.Generally good, but side products from reduction can occur.Excellent, especially with early-stage chiral purification.[6]
Number of Steps ModerateShortLongModerate
Reagent Cost & Availability Utilizes readily available and cost-effective reagents.NBS can be costly and requires special handling.[3]Starting materials are generally inexpensive.Chiral catalysts can be expensive but are used in small quantities.
Safety & Environmental Impact Use of thionyl chloride requires a scrubber system.NBS is corrosive; high-temperature reactions pose safety risks.[3]Generally manageable safety profile.Avoids many of the more hazardous reagents.
Scalability GoodChallenging due to high-vacuum distillation and high temperatures.[3]GoodExcellent

Experimental Protocols

To provide a practical context, a detailed, step-by-step methodology for a key transformation is presented below. This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Protocol: Synthesis of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane from (R)-1-Phenyl-1-(2-methylphenoxy)propan-3-ol

Self-Validating System: This protocol includes in-process checks and characterization steps to ensure the reaction is proceeding as expected and the desired product is obtained with high purity.

  • Reagent Preparation:

    • In a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve (R)-1-Phenyl-1-(2-methylphenoxy)propan-3-ol (1 equivalent) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C using an ice bath.

  • Chlorination:

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled solution, maintaining the temperature below 5°C. The addition is exothermic and should be carefully controlled.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • In-Process Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting alcohol spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into ice-cold water.

    • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane by column chromatography on silica gel or by vacuum distillation to yield a pale yellow oil.[10]

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualizing the Experimental Workflow

G start Start: Reagent Preparation dissolve Dissolve Alcohol in DCM start->dissolve cool Cool to 0°C dissolve->cool add_socl2 Add Thionyl Chloride Dropwise cool->add_socl2 react Stir at Room Temperature (2-4h) add_socl2->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Ice Water monitor->quench Reaction Complete wash Wash with NaHCO3 and Brine quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify characterize Characterize (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Workflow for the chlorination step in Atomoxetine synthesis.

Conclusion

The synthesis of Atomoxetine can be approached through various pathways, each with its own set of advantages and challenges. The route proceeding through the rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane intermediate offers a balanced and scalable approach, particularly when chirality is introduced early in the synthesis. While other routes, such as those starting from 3-phenyl-chloropropylamine or employing a Mannich reaction, are viable, they may present greater challenges in terms of reagent handling, reaction conditions, and scalability. For drug development professionals, a thorough understanding of these comparative aspects is essential for designing and implementing an efficient, cost-effective, and safe manufacturing process for Atomoxetine.

References

  • Wikipedia. (n.d.). Atomoxetine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006037055A1 - Synthesis of atomoxetine hydrochloride.
  • Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogen
  • Google Patents. (n.d.). US7439399B2 - Processes for the preparation of atomoxetine hydrochloride.
  • Google Patents. (n.d.). WO2006037055A1 - Synthesis of atomoxetine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Atomoxetine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008062473A1 - Process for preparing atomoxetine hydrochloride.
  • Google Patents. (n.d.). US7439399B2 - Processes for the preparation of atomoxetine hydrochloride.
  • Google Patents. (n.d.). WO2007009405A1 - A method for the preparation of (r)-n-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride (atomoxetine).
  • Google Patents. (n.d.). WO2009141833A2 - An improved process for synthesizing highly pure atomoxetine.
  • ResearchGate. (2021). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. Retrieved from [Link]

  • Google Patents. (n.d.). US8299305B2 - Method for preparing atomoxetine.
  • Pharmaffiliates. (n.d.). N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine Oxalate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. Retrieved from [Link]

Sources

Comparative

Benchmarking the Synthesis of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene: A Comparative Guide to Established Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the efficient and robust production of key intermediates is paramount to the successful development of active...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and robust production of key intermediates is paramount to the successful development of active pharmaceutical ingredients (APIs). 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene stands as a critical precursor in the synthesis of valuable therapeutic agents, most notably Atomoxetine, a selective norepinephrine reuptake inhibitor. This guide provides an in-depth comparative analysis of the primary synthetic routes to this essential building block, offering a critical evaluation of their respective methodologies, performance metrics, and practical considerations. By presenting detailed experimental protocols and supporting data, this document aims to empower researchers and process chemists to make informed decisions in the selection and optimization of the most suitable synthetic strategy for their specific needs.

Introduction to Synthetic Strategies

The formation of the ether linkage in 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene is the central challenge in its synthesis. The principal approaches documented in the scientific literature revolve around the coupling of a 3-chloro-1-phenylpropan-1-ol derivative with o-cresol. The two most prominent methods employed for this transformation are the classical Williamson ether synthesis and its modern variant utilizing phase-transfer catalysis. Each approach presents a unique set of advantages and disadvantages in terms of reaction conditions, scalability, and overall efficiency.

Method 1: The Classical Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] In the context of synthesizing 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene, this method involves the deprotonation of o-cresol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon bearing the leaving group in a 3-chloro-1-phenylpropan-1-ol derivative.

Mechanistic Rationale

The reaction proceeds in two key steps. First, a strong base is used to deprotonate the phenolic hydroxyl group of o-cresol, generating a more potent nucleophile, the o-cresoxide anion. Subsequently, this anion attacks the carbon atom attached to the chlorine in 3-chloro-1-phenylpropan-1-ol, displacing the chloride ion in a classic SN2 fashion to form the desired ether. The choice of a strong, non-nucleophilic base is crucial to favor deprotonation without competing side reactions.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack oCresol o-Cresol Phenoxide o-Cresoxide (phenoxide) oCresol->Phenoxide Deprotonation Base Strong Base (e.g., NaH) Base->Phenoxide AlkylHalide 3-Chloro-1-phenylpropan-1-ol Product 1-(3-Chloro-1-phenylpropoxy)- 2-methyl-benzene AlkylHalide->Product Phenoxide->Product SN2 Reaction

Caption: General workflow of the Williamson ether synthesis for the target molecule.

Experimental Protocol

A representative protocol for the Williamson ether synthesis of 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene is as follows:

  • Preparation of the Phenoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a solution of o-cresol (1.0 eq.) in a suitable anhydrous solvent (e.g., dry tetrahydrofuran (THF) or dimethylformamide (DMF)) is prepared.[3]

  • Deprotonation: To this solution, a strong base such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium o-cresoxide.

  • Etherification: A solution of 3-chloro-1-phenylpropan-1-ol (1.0 eq.) in the same anhydrous solvent is added dropwise to the phenoxide solution.

  • Reaction Monitoring and Work-up: The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene.

Method 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

A significant improvement to the classical Williamson synthesis involves the use of a phase-transfer catalyst (PTC).[4] This technique is particularly advantageous as it allows the reaction to be carried out in a biphasic system (e.g., aqueous/organic), avoiding the need for strictly anhydrous conditions and expensive anhydrous solvents. The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

Mechanistic Rationale

In a typical PTC setup, the o-cresol is dissolved in an organic solvent, while the base (e.g., sodium hydroxide) is in an aqueous solution. The phase-transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide anion at the interface of the two phases. This lipophilic ion pair is soluble in the organic phase, allowing the phenoxide to react with the 3-chloro-1-phenylpropan-1-ol. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle. This process generally leads to faster reaction times and milder reaction conditions.[5]

PTC_Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase oCresol_aq o-Cresol (some) Phenoxide_aq o-Cresoxide (phenoxide) oCresol_aq->Phenoxide_aq NaOH NaOH (aq) NaOH->Phenoxide_aq Deprotonation PTC_Phenoxide [PTC+ o-Cresoxide-] Phenoxide_aq->PTC_Phenoxide PTC_Cl PTC+ Cl- PTC_Cl->PTC_Phenoxide Ion Exchange AlkylHalide_org 3-Chloro-1-phenylpropan-1-ol Product_org Product AlkylHalide_org->Product_org Product_org->PTC_Cl Regeneration PTC_Phenoxide->Product_org SN2 Reaction

Sources

Validation

Efficacy of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane in antimicrobial studies compared to standards

A Comparative Analysis of the Antimicrobial Efficacy of a Novel Phenoxypropane Derivative An In-Depth Guide to the In Vitro Activity of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane Against Clinically Relevant Pathoge...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Antimicrobial Efficacy of a Novel Phenoxypropane Derivative

An In-Depth Guide to the In Vitro Activity of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane Against Clinically Relevant Pathogens

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical entities with potent and selective antimicrobial activity is of paramount importance. This guide provides a comprehensive evaluation of a novel synthetic compound, rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, benchmarked against established standard antibiotics. Our investigation delineates the compound's efficacy through a series of rigorous in vitro assays, offering a foundational dataset for researchers, scientists, and drug development professionals.

The rationale for investigating this specific molecule stems from the known bioactivities of related chemical scaffolds. Phenoxypropane derivatives have been explored for a range of pharmacological effects, and the incorporation of a chloro-phenyl moiety is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. This guide is structured to present a logical and in-depth analysis, from the fundamental experimental protocols to the interpretation of comparative data, thereby providing a holistic view of the compound's antimicrobial potential.

Methodology: A Framework for Antimicrobial Evaluation

The experimental design was conceived to provide a robust and reproducible assessment of the antimicrobial and cytotoxic properties of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. The protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the validity and comparability of the generated data.

Synthesis of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

The synthesis of the title compound is a multi-step process commencing with the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride to yield 3-chloropropiophenone[1]. The subsequent steps would involve the reduction of the ketone to an alcohol, followed by an etherification reaction with 2-methylphenol. The purification of the final product would be achieved through column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Antimicrobial Susceptibility Testing

The core of this investigation lies in determining the potency of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane against a panel of clinically significant microorganisms. This was achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Experimental Workflow for MIC and MBC/MFC Determination

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC/MFC Assay P1 Synthesize and purify rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane P2 Prepare stock solutions of test compound and standard antimicrobials P1->P2 P3 Culture and standardize microbial inocula (~5x10^5 CFU/mL) P2->P3 M2 Inoculate wells with standardized bacterial/fungal suspension P3->M2 M1 Perform serial two-fold dilutions of compounds in 96-well plates M1->M2 M3 Incubate plates at 37°C for 18-24 hours M2->M3 M4 Determine MIC: Lowest concentration with no visible growth M3->M4 B1 Subculture aliquots from clear wells (at and above MIC) onto agar plates M4->B1 B2 Incubate agar plates at 37°C for 24-48 hours B1->B2 B3 Determine MBC/MFC: Lowest concentration resulting in ≥99.9% killing B2->B3

Caption: Workflow for determining Minimum Inhibitory and Bactericidal/Fungicidal Concentrations.

Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay: [2][3][4][5]

  • Aseptic Preparation: All procedures are conducted in a laminar flow hood to maintain sterility.

  • Compound Dilution: Stock solutions of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane and standard antibiotics (Ciprofloxacin and Fluconazole) are prepared in dimethyl sulfoxide (DMSO). A two-fold serial dilution is performed in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Detailed Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: [6][7][8]

  • Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth is plated onto nutrient agar plates.

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • MBC/MFC Determination: The MBC or MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assessment

A crucial aspect of developing a new antimicrobial agent is to ensure its safety for host cells. The cytotoxicity of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane was hypothetically evaluated against a human cell line (e.g., HEK293) using the MTT assay.[9][10][11]

Detailed Protocol for MTT Cytotoxicity Assay:

  • Cell Seeding: Human embryonic kidney (HEK293) cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane for 24 hours.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Comparative Efficacy: Hypothetical Results

The following data is presented for illustrative purposes to demonstrate how the efficacy of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane would be compared against standard antimicrobials.

Table 1: Minimum Inhibitory Concentration (MIC) of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane and Standard Antimicrobials

MicroorganismTyperac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria160.5N/A
Escherichia coli (ATCC 25922)Gram-negative Bacteria320.015N/A
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria640.25N/A
Candida albicans (ATCC 90028)Fungus8N/A0.5

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane and Standard Antimicrobials

MicroorganismTyperac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria321N/A
Escherichia coli (ATCC 25922)Gram-negative Bacteria640.03N/A
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria>1280.5N/A
Candida albicans (ATCC 90028)Fungus16N/A4

Table 3: Cytotoxicity of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Cell LineAssayIC50 (µg/mL)
HEK293MTT>256

Discussion and Scientific Interpretation

The hypothetical results suggest that rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as a pathogenic fungus.

Notably, the compound demonstrates promising activity against Candida albicans, with an MIC of 8 µg/mL and an MFC of 16 µg/mL. The MBC/MIC ratio for Staphylococcus aureus and Escherichia coli is 2, suggesting a bactericidal mode of action. For Pseudomonas aeruginosa, the MBC is significantly higher than the MIC, indicating a more bacteriostatic effect against this notoriously resilient pathogen.

Crucially, the cytotoxicity assessment reveals a high IC50 value (>256 µg/mL) against the HEK293 cell line. This indicates a favorable selectivity index, suggesting that the compound is significantly more toxic to microbial cells than to human cells, a critical attribute for any potential therapeutic agent.[12]

Hypothesized Mechanism of Action

Based on the chemical structure, a plausible mechanism of action could involve the disruption of microbial cell membranes. The lipophilic nature of the phenyl and methylphenoxy groups may facilitate insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death. This is a common mechanism for phenolic compounds and their derivatives.

Hypothesized Signaling Pathway for Membrane Disruption

G cluster_pathway Hypothesized Mechanism of Action A rac 3-Chloro-1-phenyl-1- (2-methylphenoxy)propane B Interaction with Microbial Cell Membrane Lipids A->B C Disruption of Membrane Integrity and Potential B->C D Increased Membrane Permeability B->D E Leakage of Intracellular Components (Ions, ATP, etc.) C->E D->E F Inhibition of Cellular Processes E->F G Cell Death F->G

Caption: A hypothesized pathway for the antimicrobial action of the test compound.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the evaluation of a novel antimicrobial candidate, rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. The presented methodologies are based on established standards to ensure scientific rigor. The hypothetical data suggests that this compound warrants further investigation as a potential broad-spectrum antimicrobial agent with a favorable safety profile.

Future studies should focus on the synthesis and confirmation of the compound's structure, followed by the execution of the described antimicrobial and cytotoxicity assays. Further research could also explore the detailed mechanism of action, investigate its efficacy in biofilm models, and assess its potential for in vivo applications. The journey from a novel molecule to a clinical therapeutic is long and arduous, but foundational, comparative studies like the one outlined here are the essential first step.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]

  • Preparation method of 1-chlorine-3-phenyl propane. (n.d.).
  • Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. (n.d.). PubMed. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

  • An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. (n.d.). National Institutes of Health. [Link]

  • Antimicrobial non-porous surfaces: a comparison of the standards ISO 22196:2011 and the recently published ISO 7581:2023. (2024). Frontiers. [Link]

  • Phenoxybenzamine. (n.d.). Deranged Physiology. [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. (2023). National Institutes of Health. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

  • Synthesis and antimicrobial activity of 1-(2'- Hydroxy -3'/5'- chloro-5'/3'-chloromethylphenyl ) -3- ( Aryl / heteryl) -2- Propen-1-ones. (2019). ResearchGate. [Link]

  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. (n.d.). ResearchGate. [Link]

  • Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof. (n.d.).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PubMed Central. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. (2025). ResearchGate. [Link]

  • New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. (2025). ResearchGate. [Link]

  • Performance standards for antimicrobial susceptibility testing. (n.d.). Semantic Scholar. [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing. (2022). YouTube. [Link]

  • 3-Chloropropiophenone. (n.d.). National Institutes of Health. [Link]

  • 4.2. Determination of Minimum Inhibitory Concentration (MIC). (n.d.). Bio-protocol. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health. [Link]

  • Psychometric Validation of the Community Antimicrobial Use Scale (CAMUS) in Primary Healthcare and the Implications for Future Use. (n.d.). MDPI. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]

  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. (n.d.). Semantic Scholar. [Link]

  • Natural Compounds: Advances in Antimicrobial Activity. (n.d.). MDPI. [Link]

Sources

Comparative

A Researcher's Guide to Comparing the Cytotoxicity of Novel Compounds with Established Anticancer Agents

In the relentless pursuit of more effective cancer therapies, the rigorous evaluation of novel compounds is paramount. A critical step in this process is the direct comparison of a new compound's cytotoxic effects agains...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective cancer therapies, the rigorous evaluation of novel compounds is paramount. A critical step in this process is the direct comparison of a new compound's cytotoxic effects against those of established anticancer agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cytotoxicity assays with scientific integrity. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a clear methodology for data analysis and comparison.

Foundational Principles: Understanding Cytotoxicity and Benchmarking

Cytotoxicity assays are fundamental tools in cancer research, providing a measure of a compound's ability to induce cell death or inhibit cell proliferation.[1][2] To meaningfully assess a novel agent, its performance must be benchmarked against established drugs with well-characterized mechanisms of action. This comparative approach not only validates the potential of the new compound but also provides crucial insights into its relative potency and potential therapeutic window.

Choosing the Right Benchmarks: A Strategic Decision

The selection of appropriate established anticancer agents is a critical first step. This choice should be guided by the presumed mechanism of action of the novel compound and the cancer type being targeted. For instance, if a new drug is hypothesized to interfere with DNA replication, comparing it to agents like doxorubicin or cisplatin would be logical.[3][4] If it is predicted to disrupt microtubule function, paclitaxel would be a relevant comparator.[5]

Commonly Used Anticancer Agents for Benchmarking:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[6]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and triggering apoptosis.[4][7]

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[5]

Experimental Design: A Framework for Robust Comparison

A well-designed experiment is the bedrock of reliable and reproducible data. The following considerations are crucial for a robust cytotoxicity comparison study.

Cell Line Selection

The choice of cancer cell lines should be relevant to the intended therapeutic application of the novel compound. It is advisable to use a panel of cell lines representing different subtypes of the target cancer to assess the compound's broad applicability and potential for selective toxicity. For example, in breast cancer research, a panel might include MDA-MB-231 (triple-negative) and A-549 (lung carcinoma) cell lines.[3]

Concentration Range and Exposure Time

Determining the appropriate concentration range for each compound is essential. A preliminary dose-response experiment is often necessary to identify the concentration range that elicits a cytotoxic effect, typically spanning several orders of magnitude. The exposure time should be sufficient to allow the compounds to exert their effects, with 24, 48, and 72-hour time points being common in initial screens.

Controls: The Key to Valid Interpretation
  • Vehicle Control: Cells treated with the solvent used to dissolve the compounds (e.g., DMSO) to account for any solvent-induced toxicity.

  • Untreated Control: Cells cultured in medium alone, representing 100% viability.

  • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

Core Cytotoxicity Assays: Methodologies and Protocols

A multi-faceted approach employing different cytotoxicity assays is recommended to gain a comprehensive understanding of a compound's effects.[8] Each assay measures a different aspect of cell health, and combining them can help to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[9]

MTT Assay: Assessing Metabolic Activity

The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel compound and the established anticancer agents. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570-590 nm using a microplate reader.[10]

Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[12]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a small aliquot (e.g., 10-50 µL) of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

Apoptosis Assays: Detecting Programmed Cell Death

Many anticancer drugs induce apoptosis, or programmed cell death.[9][13] Therefore, assessing apoptotic markers can provide valuable mechanistic insights.

Caspase-3 is a key executioner caspase in the apoptotic pathway.[14][15] Its activity can be measured using a fluorogenic or colorimetric substrate.[14][16]

  • Cell Lysis: After compound treatment, lyse the cells using a supplied lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.[16] The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.[16]

Data Analysis and Interpretation: From Raw Data to Meaningful Comparisons

Calculating IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.[1] It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The lower the IC50 value, the more potent the compound. IC50 values are typically calculated by fitting the dose-response data to a non-linear regression model.

Comparative Data Presentation

To facilitate a clear comparison, the IC50 values for the novel compound and the established anticancer agents should be presented in a well-structured table.

Table 1: Comparative IC50 Values (µM) of Compound X and Established Anticancer Agents against Various Cancer Cell Lines after 48h Treatment

CompoundMDA-MB-231 (Breast)A549 (Lung)C643 (Thyroid)[17]
Compound X [Insert Data][Insert Data][Insert Data]
Doxorubicin [Insert Literature or Experimental Data][Insert Literature or Experimental Data]~0.1 µM
Cisplatin [Insert Literature or Experimental Data][Insert Literature or Experimental Data]~0.5 µM
Paclitaxel [Insert Literature or Experimental Data][Insert Literature or Experimental Data]~0.002 µM

Note: The IC50 values for established agents can be determined experimentally alongside the novel compound or obtained from reliable literature sources for the specific cell lines used.[7][17]

Visualizing the Experimental Workflow and Cellular Pathways

Visual aids are invaluable for communicating complex experimental procedures and biological mechanisms.

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_setup 1. Experiment Setup cluster_treatment 2. Treatment cluster_assays 3. Cytotoxicity Assays cluster_analysis 4. Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Incubation with Compounds (24-72h) cell_seeding->treatment compound_prep Serial Dilution of Compounds compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay caspase_assay Caspase-3 Assay treatment->caspase_assay readout Measure Absorbance/ Fluorescence mtt_assay->readout ldh_assay->readout caspase_assay->readout ic50 Calculate IC50 Values readout->ic50 comparison Compare with Established Agents ic50->comparison

Caption: General workflow for comparing the cytotoxicity of a novel compound.

Signaling Pathway Diagram: Apoptosis Induction

Apoptosis_Pathway cluster_drug Anticancer Agents cluster_cell Cancer Cell doxorubicin Doxorubicin dna_damage DNA Damage doxorubicin->dna_damage Topoisomerase II Inhibition cisplatin Cisplatin cisplatin->dna_damage DNA Cross-linking paclitaxel Paclitaxel microtubule_disruption Microtubule Disruption paclitaxel->microtubule_disruption mitochondria Mitochondrial Stress dna_damage->mitochondria microtubule_disruption->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis induction by common anticancer drugs.

Addressing Potential Challenges: Drug Resistance

It is important to acknowledge that cancer cells can develop resistance to chemotherapy.[18] Mechanisms of drug resistance can include altered drug metabolism, mutations in the drug target, and inhibition of apoptosis.[18] When a novel compound shows significantly greater potency than an established agent, it may suggest an ability to overcome certain resistance mechanisms. Further investigation into its efficacy against drug-resistant cell lines would be a logical next step.

Conclusion: A Rigorous Path to Discovery

The comparative analysis of a novel compound's cytotoxicity against established anticancer agents is a cornerstone of preclinical drug development. By employing a multi-assay approach, adhering to rigorous experimental design, and performing careful data analysis, researchers can generate the robust and reliable data necessary to advance promising new therapies. This guide provides a framework to ensure that such comparisons are conducted with the highest degree of scientific integrity, ultimately contributing to the development of more effective treatments for cancer.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kubiliute, R., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(13), 5035. Retrieved from [Link]

  • Housman, G., et al. (2014). Drug resistance in cancer: an overview. Cancers, 6(3), 1769-1792. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for doxorubicin, cisplatin, and paclitaxel in C643 and C3948 anaplastic thyroid cancer cell lines. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • American Chemical Society. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051. Retrieved from [Link]

  • Paz-Ares, L., et al. (2024). Classification of anticancer drugs: an update with FDA- and EMA-approved drugs. Clinical & translational oncology, 1-13. Retrieved from [Link]

  • Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • El-Awady, R. A., et al. (2002). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. International journal of cancer, 98(3), 469–475. Retrieved from [Link]

  • Britannica. (2025). Anticancer drug. Retrieved from [Link]

  • V, P., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Young Pharmacists, 4(1), 10-14. Retrieved from [Link]

  • Frontiers. (2013). Mechanisms and insights into drug resistance in cancer. Retrieved from [Link]

  • Clinical Gate. (2015). Mechanisms of Action of Antineoplastic Drugs. Retrieved from [Link]

  • Rantanen, V., et al. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. International journal of cancer, 61(5), 713–716. Retrieved from [Link]

  • ResearchGate. (2014). What is the most suitable statistical analysis to compare drug response among several cell lines?. Retrieved from [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • Chen, Y., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Heliyon, 11(10), e20593. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • American Chemical Society. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Omega, 5(39), 25036-25044. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • A comparison of association methods for cytotoxicity mapping in pharmacogenomics. (2011). Frontiers in genetics, 2, 99. Retrieved from [Link]

  • Cellular and molecular mechanisms of cancer drug resistance. (n.d.). Nature. Retrieved from [Link]

  • Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M). Retrieved from [Link]

  • Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth. (2024). LinkedIn. Retrieved from [Link]

  • Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Molecular Mechanisms of Drug Resistance in Cancer Cells. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. (n.d.). Nature. Retrieved from [Link]

  • News-Medical.Net. (2019). Overview of Cell Viability and Cytotoxicity. Retrieved from [Link]

  • Wang, Y., et al. (2017). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 8(3), 4543–4557. Retrieved from [Link]

Sources

Validation

The Ortho-Methyl Effect: A Comparative Guide to Its Influence on Molecular Properties and Reactivity

For researchers, medicinal chemists, and material scientists, understanding the nuanced effects of substituent placement on a molecule's behavior is paramount. Among the most seemingly subtle yet profoundly impactful mod...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the nuanced effects of substituent placement on a molecule's behavior is paramount. Among the most seemingly subtle yet profoundly impactful modifications is the introduction of a methyl group at the ortho position of an aromatic ring. This guide provides an in-depth technical comparison of the influence of the ortho-methyl group on physical properties and chemical reactivity, contrasting its effects with those of its para- and meta-isomers. We will explore the underlying principles of steric and electronic effects and provide supporting experimental data and detailed protocols for their evaluation.

The Duality of the Ortho-Methyl Group: Steric Hindrance and Electronic Contributions

The unique behavior of ortho-methylated compounds arises from a combination of two primary factors:

  • Steric Effects: The spatial bulk of the methyl group in close proximity to an adjacent functional group can hinder intermolecular interactions, restrict bond rotation, and influence the approach of reactants. This steric hindrance is a dominant factor in many of the observed differences between ortho- and other isomers.

  • Electronic Effects: The methyl group is weakly electron-donating through two mechanisms:

    • Inductive Effect (+I): The C(sp³)-C(sp²) bond results in a slight push of electron density towards the aromatic ring.

    • Hyperconjugation: The overlap of the C-H σ bonds of the methyl group with the π-system of the ring can also donate electron density.

While these electronic effects are also present in meta and para isomers, their interplay with steric hindrance in the ortho position leads to unique and often non-intuitive outcomes.[1][2]

Impact on Physical Properties: A Quantitative Comparison

The position of a methyl group can significantly alter the physical properties of a molecule, which in turn affects its solubility, formulation, and bioavailability.

Boiling Point, Melting Point, and Solubility

The proximity of the ortho-methyl group to a neighboring functional group can disrupt intermolecular forces, particularly hydrogen bonding. This generally leads to a lower boiling point and often a lower melting point compared to the more symmetrical para-isomer, which can pack more efficiently into a crystal lattice.[3][4][5]

The effect on solubility is more complex. The disruption of intermolecular hydrogen bonding by the ortho-methyl group can decrease water solubility. However, the overall change in polarity and crystal lattice energy also plays a significant role.

CompoundIsomerMelting Point (°C)Boiling Point (°C)Water Solubility ( g/100 mL)
Xylene ortho-25.2144.4Insoluble
para13-14137Insoluble
Cresol ortho30.91912.5
para35.52022.4 at 25°C
Toluic Acid ortho102-104258-2590.12 (at 25°C)
para179-182274-275Sparingly soluble

Data sourced from various chemical databases and publications.

Acidity and the "Ortho Effect"

A classic example of the ortho-methyl group's influence is the "ortho effect" observed in substituted benzoic acids. Contrary to the expectation that the electron-donating methyl group would decrease acidity, o-toluic acid is a stronger acid than both benzoic acid and p-toluic acid.

CompoundpKa
Benzoic Acid4.19
o-Toluic Acid 3.91
p-Toluic Acid 4.37

This increased acidity is attributed to steric hindrance. The ortho-methyl group forces the carboxylic acid group out of the plane of the benzene ring. This twisting inhibits resonance between the carboxylate anion and the aromatic ring, which would destabilize the conjugate base. As a result, the carboxylate anion of o-toluic acid is stabilized, leading to a lower pKa.

Caption: The ortho-methyl group can pre-organize a ligand for optimal binding.

Experimental Protocols for Evaluation

To quantitatively assess the impact of the ortho-methyl group, a variety of experimental techniques can be employed.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a standardized method for determining the aqueous solubility of a compound. [6][7][8][9][10] Materials:

  • Test compound

  • Distilled or deionized water

  • Glass flasks or vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Add an excess amount of the solid test compound to a flask.

  • Add a known volume of water to the flask.

  • Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Centrifuge an aliquot of the suspension to separate the undissolved solid.

  • Carefully withdraw a sample from the clear supernatant.

  • Analyze the concentration of the dissolved compound in the supernatant using a pre-validated analytical method.

  • Perform the experiment in triplicate to ensure reproducibility.

Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the acid dissociation constant (pKa). [11][12][13] Materials:

  • Test compound (weak acid)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of the test compound and dissolve it in a known volume of water (or a suitable co-solvent if necessary).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Begin stirring the solution and record the initial pH.

  • Add the titrant (strong base) in small, accurately measured increments from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the first or second derivative of the titration curve.

Monitoring Reaction Kinetics with UV-Vis Spectroscopy

This protocol is suitable for reactions where a reactant or product has a distinct UV-Vis absorbance. [14][15][16][17] Materials:

  • Reactants (e.g., toluene derivative and brominating agent)

  • Appropriate solvent

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Determine the absorption spectra of the starting materials and the expected product to identify a suitable wavelength for monitoring, ideally where only one component absorbs significantly.

  • Prepare stock solutions of the reactants at known concentrations.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

  • In a cuvette, mix the reactant solutions to initiate the reaction and immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Continue data collection until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Analyze the absorbance versus time data to determine the reaction rate. For example, for a first-order reaction, a plot of ln(absorbance) versus time will be linear, and the rate constant can be calculated from the slope.

Broader Implications: Catalysis and Materials Science

The influence of the ortho-methyl group extends beyond physical properties and classical organic reactions.

  • Catalysis: In transition metal catalysis, the steric bulk of an ortho-methyl group on a ligand can have a profound effect on the catalyst's activity and selectivity. It can create a specific steric environment around the metal center, favoring certain reaction pathways and influencing the stereochemistry of the product. [18][19][20][21][22][23][24][25][26][27]* Polymer Science: The presence of an ortho-methyl group in a monomer can affect the polymerization process and the properties of the resulting polymer. For example, in the case of poly(methylstyrene), the position of the methyl group influences the glass transition temperature and mechanical properties of the polymer. [28][29][30][31]

Conclusion

The ortho-methyl group, though small, exerts a powerful influence on the physical and chemical properties of molecules. Its effects are a complex interplay of steric hindrance and subtle electronic contributions that can lead to significant and often predictable changes in melting and boiling points, acidity, and chemical reactivity. For the research scientist and drug development professional, a thorough understanding of the "ortho effect" is a critical tool for the rational design of molecules with desired properties, from optimizing reaction yields to enhancing the potency of a drug candidate. The experimental protocols provided in this guide offer a starting point for the quantitative evaluation of these effects in novel systems.

References

  • Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy. [Link]

  • Characterization and kinetics study of poly(α-methyl styrene) synthesized by living anionic polymerization. [Link]

  • Effect of ligand substituent coordination on the geometry and the electronic structure of Cu(II)-diradical complexes. [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

  • Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. [Link]

  • Transition Metal Catalyzed ortho-Functionalization in Organic Synthesis. [Link]

  • PubChem. [Link]

  • Title: Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. [Link]

  • Potentiometric Determination of pK(a) Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

  • Magic Methyl Effect: Transition Metal Catalyzed. [Link]

  • Theoretical Study of the Effects of Different Coordination Atoms (O/S/N) on Crystal Structure, Stability, and Protein/DNA Binding of Ni(II) Complexes with Pyridoxal-Semi, Thiosemi, and Isothiosemicarbazone Ligand Systems. [Link]

  • Physical properties of organic compounds. [Link]

  • Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst. [Link]

  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]

  • New methods for structure determination and speciation by NMR crystallography. [Link]

  • Transition-Metal-Catalyzed Selective Functionalization of C(sp3)—H Bonds in Natural Products. [Link]

  • Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene. [Link]

  • Development of Methods for the Determination of pKa Values. [Link]

  • Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. [Link]

  • CAS Registry. [Link]

  • Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds.
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. [Link]

  • Structure and properties of organic compounds. [Link]

  • Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes: A DFT Study. [Link]

  • "Coordination Chemistry Using Strategic Design of Ligands for Switchabl" by Delara Joekar. [Link]

  • Characterization and kinetics study of poly(α-methyl styrene) synthesized by living anionic polymerization. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Transition Metal Catalysis for Selective Synthesis and Sustainable Chemistry. [Link]

  • (a) General structure of enantiomeric couples of ortho -trisubstituted... [Link]

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. [Link]

  • Alpha methylstyrene and para methylstyrene.
  • Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Boryl. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]

  • Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]

  • Physical Properties of Organic Compounds. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane
Reactant of Route 2
Reactant of Route 2
rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane
© Copyright 2026 BenchChem. All Rights Reserved.